Tryptamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYDQYYACXCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Record name | tryptamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tryptamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |
| Record name | Tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075340 | |
| Record name | Tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-54-1 | |
| Record name | Tryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(indol-3-yl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 119 °C | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tryptamine: A Versatile Precursor for the Synthesis of Bioactive Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, serves as a crucial molecular scaffold for a vast array of biologically active alkaloids with significant therapeutic and research applications. Its indole (B1671886) ring structure is the foundational element for neurotransmitters, hormones, and psychoactive compounds. This technical guide provides a comprehensive overview of this compound's role as a precursor in the biosynthesis and synthetic production of key alkaloids, including serotonin (B10506), melatonin, N,N-dimethylthis compound (DMT), and psilocybin. The guide details biosynthetic pathways, experimental protocols, quantitative data on synthesis yields, and the signaling pathways through which these molecules exert their physiological effects.
The Central Role of Tryptophan Decarboxylase
The gateway to the diverse world of this compound-derived alkaloids is the enzymatic decarboxylation of L-tryptophan. This critical step is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1] TDC removes the carboxyl group from tryptophan to yield this compound, which then becomes available as a substrate for a variety of downstream enzymatic modifications.[2][3] The activity of TDC is a key regulatory point in the biosynthesis of these alkaloids in plants, fungi, and even engineered microorganisms.[4][5]
Biosynthetic Pathways from this compound
This compound is the common precursor to a range of physiologically important and pharmacologically relevant alkaloids. The following sections outline the biosynthetic pathways for several key examples.
Serotonin and Melatonin
In some organisms, this compound can be hydroxylated to form serotonin (5-hydroxythis compound), a pivotal neurotransmitter in the central nervous system that regulates mood, appetite, and sleep.[6] However, the primary route for serotonin biosynthesis in mammals involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation.[7][8]
Melatonin (N-acetyl-5-methoxythis compound), the hormone primarily known for regulating the sleep-wake cycle, is synthesized from serotonin.[9][10] The pathway involves two enzymatic steps: N-acetylation of serotonin by arylalkylamine N-acetyltransferase (AANAT) and subsequent O-methylation by acetylserotonin O-methyltransferase (ASMT).[11]
N,N-Dimethylthis compound (DMT)
The potent psychedelic compound N,N-dimethylthis compound (DMT) is synthesized from this compound through the action of the enzyme indolethylamine-N-methyltransferase (INMT).[12] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to perform two successive methylation steps on the amino group of this compound, first forming N-methylthis compound (NMT) and then DMT.[13]
Psilocybin
In psychoactive mushrooms of the genus Psilocybe, this compound is a key intermediate in the biosynthesis of psilocybin (4-phosphoryloxy-N,N-dimethylthis compound).[14][15] The pathway involves a hydroxylation step at the 4-position of the indole ring, followed by phosphorylation and N,N-dimethylation. The enzyme PsiH, a monooxygenase, hydroxylates this compound to 4-hydroxythis compound.[16] Subsequently, the kinase PsiK phosphorylates 4-hydroxythis compound, and the methyltransferase PsiM catalyzes the final two methylation steps to yield psilocybin.[3][12]
Quantitative Analysis of Alkaloid Synthesis
The yield of this compound-derived alkaloids can vary significantly depending on the synthetic strategy employed, ranging from chemical synthesis to metabolic engineering in microbial hosts.
| Alkaloid | Synthesis Method | Precursor/Strain | Yield | Reference |
| This compound | Decarboxylation in Diphenyl Ether | DL-Tryptophan | 57% | [17] |
| DMT | Continuous Flow Synthesis (Fischer Indole) | - | 93% (fumarate salt) | [6][18] |
| Psilocybin | Heterologous production in S. cerevisiae | Engineered Yeast | 627 ± 140 mg/L | [16][19] |
| 5-MeO-DMT | Fischer Indole Reaction | - | 49% (succinate salt) | [20] |
| Psilocybin | In vitro enzymatic synthesis | 4-hydroxy-L-tryptophan | 26% | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and analysis of this compound and its derivatives.
Synthesis of this compound from Tryptophan
A common laboratory-scale synthesis of this compound involves the decarboxylation of tryptophan in a high-boiling solvent.
Protocol: Decarboxylation in Diphenyl Ether [17]
-
Add DL-Tryptophan (1.0 g) to diphenyl ether (50 ml) in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 1 hour under a nitrogen atmosphere.
-
Cool the mixture and extract with 2N aqueous hydrochloric acid (3 x 40 ml).
-
Wash the aqueous extract with ether.
-
Basify the aqueous layer with 6N NaOH.
-
Extract the product with ether (5 x 50 ml).
-
Wash the combined ether extracts with water and brine, then dry over sodium sulfate.
-
Remove the solvent in vacuo to yield crude this compound.
-
Recrystallize from benzene (B151609) to obtain purified this compound.
Heterologous Production of Psilocybin in Saccharomyces cerevisiae
Metabolic engineering of yeast offers a promising platform for the sustainable production of psilocybin.
Workflow for Heterologous Production [16][21][22]
-
Strain Engineering: Introduce the psilocybin biosynthetic genes (PsiD, PsiH, PsiK, PsiM) from Psilocybe cubensis into a suitable S. cerevisiae host strain. Codon optimization of the genes for yeast expression is recommended.
-
Promoter Selection: Place the expression of these genes under the control of strong constitutive or inducible promoters to ensure high levels of transcription.
-
Precursor Supply Enhancement: Engineer the host's native tryptophan biosynthetic pathway to increase the intracellular pool of L-tryptophan, the initial precursor. This may involve overexpressing key enzymes in the shikimate pathway.
-
Fermentation: Cultivate the engineered yeast strain in a suitable fermentation medium. Fed-batch fermentation strategies can be employed to achieve higher cell densities and product titers.
-
Extraction and Purification: After fermentation, harvest the yeast cells and extract the psilocybin. Purification can be achieved through chromatographic methods.
Purification of this compound Derivatives
Purification of this compound and its derivatives is crucial for obtaining high-purity compounds for research and clinical applications. A common method involves acid-base extraction followed by crystallization or chromatography.[8][17][23]
General Purification Protocol
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Wash the organic phase with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and transfer it to the aqueous phase.
-
Separate the aqueous phase and wash it with fresh organic solvent to remove non-basic impurities.
-
Basify the aqueous phase with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free base into an organic solvent.
-
Dry the organic extract over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Evaporate the solvent to yield the purified free base.
-
Further purification can be achieved by crystallization from a suitable solvent or by column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its derivatives.[24]
Enzyme Assay for Tryptophan Decarboxylase (TDC) The activity of TDC can be quantified by measuring the rate of this compound formation from tryptophan.
Fluorometric Assay Protocol [25]
-
Prepare a reaction mixture containing a suitable buffer (e.g., PBS, pH 7.6), pyridoxal 5'-phosphate (PLP), and L-tryptophan.
-
Initiate the reaction by adding the enzyme preparation (e.g., crude plant extract or purified enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., chilled methanol).
-
Centrifuge to remove precipitated protein.
-
Make the supernatant basic (pH ≥ 11) and extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Measure the fluorescence of the organic phase (excitation ~280 nm, emission ~350 nm).
-
Quantify the amount of this compound produced by comparing the fluorescence to a standard curve.
Signaling Pathways of this compound-Derived Alkaloids
Many this compound-derived alkaloids exert their biological effects by interacting with specific G-protein coupled receptors (GPCRs).
Serotonin 5-HT2A Receptor Signaling
Psychedelic tryptamines such as DMT and psilocin (the active metabolite of psilocybin) are potent agonists of the serotonin 5-HT2A receptor.[2][26] Activation of this receptor leads to the stimulation of the Gq/11 signaling cascade.
Melatonin Receptor Signaling
Melatonin mediates its effects through two high-affinity GPCRs, MT1 and MT2.[27][28] Both receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[29][30]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow synthesis of N,N-dimethylthis compound (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msudenver.edu [msudenver.edu]
- 8. US2943093A - Process of purifying this compound com- - Google Patents [patents.google.com]
- 9. Quantitative analysis of substituted N,N-dimethyl-tryptamines in the presence of natural type XII alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of N,N-Dimethylthis compound with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Psilocybin Synthesis by Co‐Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]
- 14. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic engineering of Saccharomyces cerevisiae for the de novo production of psilocybin and related this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound from Tryptophan - [www.rhodium.ws] [erowid.org]
- 18. Continuous flow synthesis of N,N-dimethylthis compound (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FI20185254A1 - Heterologous production of psilocybin - Google Patents [patents.google.com]
- 22. Magic Yeasts and How to Make Them Produce Psilocybin - MIND Blog [mind-foundation.org]
- 23. jocpr.com [jocpr.com]
- 24. Metabolism and toxicologic analysis of this compound-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Direct fluorometry of phase-extracted this compound-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 27. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Melatonin - Wikipedia [en.wikipedia.org]
- 29. thieme-connect.com [thieme-connect.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Endogenous Function of Tryptamine in the Mammalian Brain
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the synthesis, metabolism, neurochemistry, and physiological roles of endogenous tryptamine in the mammalian central nervous system. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
This compound is an endogenous monoamine, structurally related to the essential amino acid L-tryptophan and the neurotransmitter serotonin (B10506) (5-hydroxythis compound, 5-HT).[1][2] For many years, it was considered merely a metabolic byproduct, but a growing body of evidence now supports its role as an active neuromodulator or neurotransmitter in the mammalian brain.[3][4] As a "trace amine," it is present at very low concentrations compared to classical neurotransmitters.[3][5] However, its potent activity at specific receptors, rapid turnover, and intricate relationship with major neurotransmitter systems indicate it has important and distinct functions in central neurotransmission.[3] This guide synthesizes current knowledge on the endogenous functions of this compound, focusing on its synthesis, receptor pharmacology, signaling pathways, and the methodologies used for its study.
Biosynthesis and Metabolism
The neurochemistry of this compound is characterized by its direct synthesis from a crucial dietary amino acid and an exceptionally rapid rate of degradation, which dictates its transient and highly regulated signaling capacity.
Synthesis
Endogenous this compound is synthesized in the mammalian brain from L-tryptophan. This conversion is a single-step enzymatic reaction catalyzed by aromatic L-amino acid decarboxylase (AADC), the same enzyme involved in the synthesis of serotonin and dopamine.[6][7] Unlike serotonin synthesis, which is rate-limited by tryptophan hydroxylase, this compound formation is directly dependent on the availability of its precursor, L-tryptophan.[8] Therefore, factors influencing brain tryptophan levels, such as diet and transport across the blood-brain barrier, can significantly impact the rate of this compound synthesis.[8]
Metabolism
This compound is primarily and rapidly metabolized through oxidative deamination by monoamine oxidase (MAO), particularly MAO-A and MAO-B, to form indole-3-acetaldehyde.[3][6] This rapid degradation results in an extremely short half-life, estimated to be as brief as 0.9 to 1.6 minutes in the rodent brain and spinal cord.[9] This high turnover rate suggests that this compound's physiological effects are likely localized and transient, requiring continuous synthesis to maintain its influence.[3] Pharmacological inhibition of MAO can lead to a dramatic, up to 300-fold, increase in brain this compound levels, highlighting the critical role of this enzyme in regulating its concentration.[6]
Caption: Synthesis of this compound from L-tryptophan and its primary metabolic pathway.
Quantitative Data: Distribution and Receptor Affinity
The function of this compound is closely linked to its concentration in specific brain regions and its binding affinity for various receptors.
Table 1: Endogenous this compound Concentrations in Rodent Brain
Endogenous levels of this compound are typically in the low nanogram per gram (ng/g) or picomolar range, with notable regional variations.
| Brain Region | Species | Concentration (ng/g tissue) | Reference(s) |
| Caudate Nucleus | Mouse | 2.5 | [9] |
| Whole Brain | Rat | 0.60 ± 0.06 | [10][11] |
| Whole Brain | Mouse | 0.5 | [9] |
| Hypothalamus | Mouse | < 0.5 | [9] |
| Hippocampus | Mouse | < 0.7 | [9] |
| Brain Stem | Mouse | < 0.4 | [9] |
| Spinal Cord | Mouse | 0.3 | [9] |
| Spinal Cord | Rat | 0.3 | [9] |
Table 2: Effects of Pharmacological Agents on this compound Levels
Pharmacological manipulation drastically alters this compound concentrations, underscoring its dynamic regulation.
| Agent(s) | Species | Tissue | Fold Increase / Final Concentration | Reference(s) |
| Pargyline (MAO Inhibitor) | Mouse | Whole Brain | 22.8 ng/g (from 0.5 ng/g) | [9] |
| Pargyline (MAO Inhibitor) | Mouse | Spinal Cord | 14.2 ng/g (from 0.3 ng/g) | [9] |
| p-Chlorophenylalanine, Tranylcypromine, L-Tryptophan | Rat | Whole Brain | 96.7 ± 21.9 ng/g (from 0.6 ng/g) | [10][11] |
Table 3: Receptor Binding and Functional Activity of this compound
This compound exhibits agonist activity at several key receptors, with varying potencies.
| Receptor | Species/System | Activity Type | Potency (EC₅₀ / Kᵢ) | Reference(s) |
| TAAR1 | Rat | Full Agonist | Potent (specific value not stated) | [6] |
| TAAR1 | Human | Partial Agonist | Very Weak (specific value not stated) | [6] |
| 5-HT₂ₐ | Human | Full Agonist | 7.36 ± 0.56 nM | [6] |
| 5-HT₂ₐ (β-arrestin) | Human | Agonist | 3,485 ± 234 nM | [6] |
| 5-HT₁ₐ | Human | Inactive | N/A | [6] |
Receptor Interactions and Signaling Pathways
This compound exerts its neuromodulatory effects by acting as an agonist at two main classes of receptors: Trace Amine-Associated Receptors (TAARs) and serotonin (5-HT) receptors.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G protein-coupled receptor (GPCR) recognized as a primary target for trace amines, including this compound.[6][12] It is expressed in key monoaminergic brain regions, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).[5] TAAR1 activation by this compound initiates several downstream signaling cascades:
-
Gαs-Protein Pathway: The canonical pathway involves the coupling to Gαs proteins, which activates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets to modulate neuronal activity.[12][13]
-
β-Arrestin2-Dependent Pathway: TAAR1 also signals independently of G-proteins through a β-arrestin2-dependent mechanism, which involves the protein kinase B (AKT)/glycogen synthase kinase 3 (GSK-3)β signaling cascade.[12]
-
ERK1/2 Pathway: TAAR1 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK1/2) pathway, which upregulates the anti-apoptotic protein Bcl-2, suggesting a role in neuroprotection.[14]
Caption: Major signaling cascades activated by this compound binding to the TAAR1 receptor.
Serotonin (5-HT) Receptors
This compound is structurally similar to serotonin and directly interacts with several 5-HT receptors. Its most significant interaction is with the 5-HT₂ₐ receptor, where it acts as a full agonist with high potency.[6] The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[15] This pathway is crucial for modulating neuronal excitability and plasticity and is believed to mediate many of the psychoactive effects of this compound-related compounds.[1][16]
Caption: The Gq-coupled signaling cascade initiated by this compound at 5-HT2A receptors.
Experimental Protocols: Quantification of this compound in Brain Tissue
Accurate measurement of endogenous this compound is challenging due to its low concentration and rapid turnover. High-Performance Liquid Chromatography (HPLC) with fluorometric detection is a widely used and sensitive method.[10][11]
Detailed Methodology
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often an acidic solution (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of this compound.
-
Extraction: this compound is extracted from the homogenate into an organic solvent, such as ethyl acetate.[10][11] This step separates the lipophilic this compound from the aqueous phase containing salts and other polar molecules. An internal standard (e.g., deuterated this compound) is added at this stage for accurate quantification.
-
Purification/Cleanup: The organic extract is then purified to remove interfering compounds. A common method involves using a weak cation-exchange solid-phase extraction (SPE) column.[10][11] this compound, being a primary amine, binds to the resin while neutral and acidic compounds are washed away. It is then eluted with a stronger buffer.
-
Chromatographic Separation: The purified extract is injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., μBondapak C₁₈) under isocratic conditions (constant mobile phase composition).[10][11] The mobile phase is carefully optimized to achieve good separation of this compound from other indoleamines like serotonin.
-
Detection and Quantification: this compound is detected using a fluorescence detector. The indole (B1671886) ring of this compound is naturally fluorescent, and detection is highly sensitive when using an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm (though other wavelengths can be used).[11] The concentration is calculated by comparing the peak area of the this compound from the sample to a standard curve generated with known concentrations of this compound and corrected for recovery using the internal standard. More advanced methods may use mass spectrometry (LC-MS) for even greater specificity and sensitivity.[17]
Caption: A typical workflow for the quantification of this compound from brain tissue samples.
Conclusion
Endogenous this compound is far more than a simple metabolic intermediate of tryptophan. It is a potent, neuroactive molecule with a distinct anatomical distribution and a unique pharmacological profile. Its rapid synthesis and degradation suggest a role as a dynamic modulator of neuronal function. By acting on both the high-affinity 5-HT₂ₐ receptor and the trace amine-specific TAAR1 receptor, this compound can influence a wide range of cellular processes and neurotransmitter systems, including those of serotonin and dopamine. While its precise physiological roles under normal and pathological conditions are still being unraveled, the evidence strongly indicates that this compound is an important, albeit low-concentration, player in the complex neurochemistry of the mammalian brain. Further research into its function may open new avenues for understanding neuropsychiatric disorders and developing novel therapeutic agents.[4][6]
References
- 1. examine.com [examine.com]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. This compound: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a metabolite of tryptophan implicated in various neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | N, N-Dimethylthis compound (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 8. Tryptophan availability and the control of 5-hydroxythis compound and this compound synthesis in human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The distribution and turnover of this compound in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of this compound in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 13. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making Sense of Psychedelics in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethylthis compound - Wikipedia [en.wikipedia.org]
- 17. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
The Discovery of Novel Tryptamine Derivatives from Fungal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal kingdom represents a vast and largely untapped reservoir of bioactive compounds, among which tryptamine derivatives have garnered significant attention for their profound pharmacological effects. Primarily known for their psychoactive properties, these molecules, particularly those isolated from Psilocybe species, are now at the forefront of a renaissance in psychedelic research for therapeutic applications. This technical guide provides a comprehensive overview of the discovery of novel this compound derivatives from fungi, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Introduction to Fungal Tryptamines
This compound derivatives are a class of indole (B1671886) alkaloids structurally related to the neurotransmitter serotonin (B10506) (5-hydroxythis compound). In fungi, these compounds are biosynthesized from the amino acid tryptophan. The most well-known fungal tryptamines include psilocybin and its active metabolite, psilocin. However, a growing body of research is shedding light on a variety of other naturally occurring analogs, such as baeocystin (B1212335), norbaeocystin, and aeruginascin, each with unique pharmacological profiles.[1] These compounds are primarily found in mushrooms of the genus Psilocybe, but have also been identified in other genera like Panaeolus, Inocybe, and Gymnopilus.[2]
The renewed interest in these compounds stems from their potential to treat a range of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[3] Understanding the subtle structural and functional differences between these derivatives is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Quantitative Bioactivity Data
The pharmacological activity of fungal this compound derivatives is primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative analysis of the bioactivity of several important fungal tryptamines and their metabolites.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Psilocin | 5-HT2A | 13 | [4] |
| Norpsilocin | 5-HT2A | 22 | [4] |
| Psilocybin | 5-HT2A | 197 | [4] |
| Baeocystin | 5-HT2A | >5000 | [4] |
Table 1: Receptor Binding Affinities of Fungal this compound Derivatives. This table presents the binding affinities (Ki) of psilocin, norpsilocin, psilocybin, and baeocystin for the human 5-HT2A receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Reference |
| Psilocin | 5-HT2A Calcium Mobilization | 13 | Partial Agonist | [4] |
| Norpsilocin | 5-HT2A Calcium Mobilization | 22 | 89-96% (Full Agonist) | [4] |
Table 2: Functional Activity of Fungal this compound Derivatives at the 5-HT2A Receptor. This table summarizes the functional potency (EC50) and efficacy (Emax) of psilocin and norpsilocin in a calcium mobilization assay, a measure of Gq-mediated signaling.
| Compound | Assay | Potency (ED50, mg/kg) | Reference |
| Psilocin | Head-Twitch Response (Mouse) | 0.11-0.29 | [4] |
| Psilocybin | Head-Twitch Response (Mouse) | 0.11-0.29 | [4] |
| Baeocystin | Head-Twitch Response (Mouse) | Inactive | [5] |
Table 3: In Vivo Psychedelic-like Activity of Fungal this compound Derivatives. This table shows the potency (ED50) of psilocin, psilocybin, and baeocystin to induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize novel fungal this compound derivatives.
Isolation and Quantification of this compound Derivatives from Fungal Material
Objective: To extract, identify, and quantify this compound derivatives from fungal biomass.
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [6][7]
-
Sample Preparation:
-
Lyophilize (freeze-dry) fungal material to a constant weight.
-
Homogenize the dried material into a fine powder using a bead mill or mortar and pestle.
-
Accurately weigh approximately 20 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol (B129727) or an acidified acetonitrile-water mixture).[8]
-
Add an internal standard solution (e.g., psilocin-d10 and psilocybin-d4) to each sample for accurate quantification.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes can improve extraction efficiency.[9]
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted multiple times, and the supernatants pooled.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Separation (UHPLC):
-
Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm), is suitable.[7]
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each this compound derivative and the internal standards.
-
Calibration: A calibration curve is constructed using analytical standards of the this compound derivatives of known concentrations to enable accurate quantification.
-
In Vitro Pharmacological Characterization
Objective: To determine the binding affinity and functional activity of this compound derivatives at specific receptors.
a) Radioligand Binding Assay [4]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
Preparation:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from transfected cell lines.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
-
Assay Protocol:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
b) Calcium Mobilization Assay [4][10]
Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.
-
Cell Culture:
-
Use a cell line (e.g., U2OS or HEK293) stably expressing the human 5-HT2A receptor.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for dye uptake and de-esterification.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra).
-
Add varying concentrations of the test compound to the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to a reference agonist like serotonin) from the curve.
-
c) β-Arrestin Recruitment Assay [11][12]
Principle: This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a key event in receptor desensitization and an alternative signaling pathway.
-
Assay Technology:
-
Several commercial platforms are available, such as the PathHunter assay (DiscoverX), which uses enzyme fragment complementation.
-
-
Assay Protocol:
-
Use a cell line co-expressing the GPCR of interest fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of the test compound and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The chemiluminescent signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Generate a dose-response curve and calculate the EC50 and Emax values.
-
In Vivo Behavioral Assessment
Objective: To assess the psychedelic-like and antidepressant-like effects of this compound derivatives in animal models.
a) Head-Twitch Response (HTR) Assay [13]
Principle: The HTR in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
-
Animals:
-
Male C57BL/6J mice are commonly used.
-
-
Procedure:
-
Habituate the mice to the testing chambers (e.g., clear cylindrical enclosures) for a period before drug administration.
-
Administer the test compound via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Immediately after injection, place the mice back into the testing chambers.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated video tracking software.
-
-
Data Analysis:
-
Plot the total number of head twitches against the dose of the compound to generate a dose-response curve.
-
Calculate the ED50, the dose that produces 50% of the maximal response.
-
b) Forced Swim Test (FST) [3]
Principle: The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the time spent immobile.
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
-
Procedure:
-
Administer the test compound at a specific time before the test (e.g., 30 minutes).
-
Place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
-
Visualizing Molecular Pathways and Experimental Workflows
To better understand the complex processes involved in the action and analysis of fungal tryptamines, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for Fungal this compound Drug Discovery.
Conclusion
The exploration of novel this compound derivatives from fungal species holds immense promise for the future of neuropsychiatric medicine. A systematic and rigorous approach, combining advanced analytical techniques for isolation and quantification with a comprehensive suite of in vitro and in vivo pharmacological assays, is essential for unlocking the full therapeutic potential of these fascinating molecules. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery. By understanding the intricate structure-activity relationships and the underlying signaling pathways, the scientific community can pave the way for the development of the next generation of safer and more effective treatments for mental health disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ataibeckley.com [ataibeckley.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. news-medical.net [news-medical.net]
Exploring the Structure-Activity Relationship of Tryptamine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of tryptamine analogs, a class of compounds known for their significant effects on the central nervous system, primarily through interaction with serotonin (B10506) (5-HT) receptors. This document delves into the synthesis, receptor binding affinities, and functional activities of various this compound derivatives, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction to this compound Analogs and their Significance
Tryptamines are a class of monoamine alkaloids that share a common chemical structure, featuring an indole (B1671886) ring connected to an amino group by a two-carbon side chain. The parent compound, this compound, is a naturally occurring substance found in plants, animals, and fungi, and serves as a metabolic precursor to the neurotransmitter serotonin. The diverse pharmacological effects of this compound analogs are primarily attributed to their interactions with serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[1][2] The study of the SAR of these analogs is crucial for understanding the molecular basis of their psychoactive properties and for the rational design of novel therapeutic agents targeting the serotonergic system.
Core Structure-Activity Relationships
The pharmacological profile of this compound analogs can be systematically modified by chemical substitutions at various positions on the this compound scaffold. These modifications influence the compound's affinity for different receptor subtypes and its functional activity as an agonist, partial agonist, or antagonist.
Indole Ring Substitutions
Substitutions on the indole ring, particularly at the 4- and 5-positions, have a profound impact on receptor affinity and efficacy.
-
4-Position: Hydroxylation at the 4-position, as seen in psilocin (4-HO-DMT), generally enhances potency at 5-HT₂A receptors.[3][4] Acetylation of the 4-hydroxy group to form compounds like 4-AcO-DMT often results in a prodrug that is readily hydrolyzed in vivo to the active 4-hydroxy analog.[5] This O-acetylation can reduce in vitro 5-HT₂A potency by 10- to 20-fold but does not significantly alter agonist efficacy.[3][4]
-
5-Position: The presence of a methoxy (B1213986) group at the 5-position, as in 5-MeO-DMT, is known to increase potency compared to unsubstituted tryptamines.[6] This substitution can significantly enhance affinity for several serotonin receptor subtypes.
Ethylamine (B1201723) Side Chain Modifications
Alterations to the ethylamine side chain can influence metabolic stability and receptor interaction. For instance, α-methylation of the side chain can protect the molecule from degradation by monoamine oxidase (MAO), thereby prolonging its duration of action.
N-Alkylation of the Amino Group
Substitution on the terminal amine with alkyl groups is a critical determinant of pharmacological activity.
-
N,N-dialkylation: Symmetrical and asymmetrical N,N-dialkyl substituents are common among psychoactive tryptamines. Increasing the size of the N-alkyl groups can modulate receptor selectivity. For example, bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.[3][4]
-
N-Isopropyl-N-methylthis compound (MiPT): This analog and its derivatives are examples of asymmetrical N-alkylation that are actively being studied.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of a selection of this compound analogs at key serotonin receptors. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT |
| This compound | >10,000 | - | - | - | 1,600 |
| N,N-Dimethylthis compound (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
| N,N-Diallylthis compound (DALT) | 224 | 701 | 1,014 | 1,087 | 3,745 |
| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 10,000 |
| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 499 |
Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not available.
Table 2: Functional Potencies (EC₅₀, nM) of this compound Analogs at the 5-HT₂A Receptor
| Compound | EC₅₀ (nM) | Emax (%) |
| Serotonin (5-HT) | 11.2 | 100 |
| Psilocin (4-HO-DMT) | 13.6 | 98.1 |
| 4-HO-MET | 19.4 | 100 |
| 4-HO-DET | 24.1 | 99.8 |
| 4-HO-DIPT | 80.9 | 98.9 |
| 4-AcO-DMT | 205 | 79.2 |
| 4-AcO-DIPT | 1,470 | 74.6 |
Note: Data is primarily from calcium mobilization assays and represents the mean of multiple experiments.[3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound analogs. The following sections outline the core experimental protocols used in SAR studies.
Synthesis of this compound Analogs
The synthesis of this compound analogs often starts from a substituted indole. A common route for producing psilocybin and its analogs involves the following key steps:
-
Protection of the indole nitrogen: This is often necessary to prevent side reactions.
-
Introduction of the ethylamine side chain: This can be achieved through various methods, such as the Speeter-Anthony this compound synthesis.
-
Modification of the indole ring or N-alkylation: Substituents are introduced at the desired positions.
-
Deprotection and purification: The final product is isolated and purified, often using chromatographic techniques.
A representative synthesis of psilocybin starts from 4-acetoxyindole, which is acylated with oxalyl chloride, followed by reaction with dimethylamine (B145610) to form a ketoamide. This intermediate is then reduced with lithium aluminum hydride (LAH) to yield psilocin. Finally, psilocin is phosphorylated to give psilocybin.[7]
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The general protocol is as follows:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂A) are prepared from cell lines or animal tissues.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of the unlabeled test compound (this compound analog).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the activation of Gq-coupled receptors, such as the 5-HT₂A receptor.
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Addition: The this compound analog is added to the cells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.
-
Data Analysis: The data is used to generate concentration-response curves and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) of the compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs is a complex and multifaceted field of study. By systematically modifying the this compound scaffold and evaluating the resulting changes in receptor binding and functional activity, researchers can gain valuable insights into the molecular mechanisms underlying their pharmacological effects. This guide provides a foundational understanding of the key SAR principles, quantitative data for a range of analogs, and detailed experimental protocols to aid in the design and execution of future research. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles for a variety of neuropsychiatric disorders.
References
- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Tryptamine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine, a naturally occurring monoamine alkaloid, serves as a fundamental building block in the vast and intricate world of medicinal chemistry. Its indole (B1671886) core connected to an ethylamine (B1201723) side chain provides a versatile scaffold that has been ingeniously modified to create a plethora of pharmacologically active compounds. This technical guide delves into the pivotal role of this compound in drug discovery, exploring its synthetic derivatization, therapeutic applications, and the underlying molecular mechanisms of its diverse biological activities. We present a comprehensive overview of key this compound-based drugs, detailed experimental protocols for their synthesis and evaluation, and a thorough examination of their engagement with critical signaling pathways. Quantitative structure-activity relationship (QSAR) studies are also discussed, providing insights into the rational design of novel this compound derivatives. This guide aims to be an essential resource for researchers and professionals engaged in the development of next-generation therapeutics targeting a wide range of diseases, from central nervous system disorders to cancer.
Introduction: The this compound Core
The this compound framework is a recurring motif in numerous natural products and synthetic drugs, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1] Structurally similar to the essential amino acid tryptophan, from which it is biosynthetically derived, this compound is the parent compound for a class of molecules with profound physiological effects.[2] Its inherent ability to interact with a variety of biological targets, most notably serotonin (B10506) (5-hydroxythis compound, 5-HT) receptors, has made it a focal point for drug design and development.[3][4]
The indole nucleus of this compound is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. Substitutions on the indole ring, the ethylamine side chain, and the terminal amino group have led to the discovery of compounds with diverse therapeutic applications, including antimigraine agents, antidepressants, antipsychotics, and anticancer drugs.[2][5] This guide will explore the chemical space of this compound derivatives and their journey from laboratory synthesis to clinical investigation.
Synthetic Strategies for this compound Derivatives
The chemical synthesis of this compound and its analogs is a well-established field, with numerous methodologies developed to introduce structural diversity. These strategies can be broadly categorized into classical indole syntheses followed by side-chain elaboration, and more direct modifications of the this compound scaffold itself.
General Synthetic Protocols
2.1.1. Synthesis of N-Acyl Tryptamines
A sustainable and efficient method for the synthesis of N-acyl tryptamines involves the coupling of this compound with carboxylic acids using a peptide coupling agent.[6][7]
-
General Procedure: To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) (EtOAc), add this compound (1.2 eq), triethylamine (B128534) (Et3N, 2.0 eq), and propylphosphonic anhydride (B1165640) (T3P, 50 wt% solution in EtOAc, 1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with EtOAc. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]
2.1.2. Synthesis of this compound-Piperazine-2,5-dione Conjugates
A facile route to synthesize N-heterocyclic fused this compound-piperazine-2,5-dione conjugates has been developed via a post-Ugi cascade reaction.[8]
-
Procedure: A mixture of an aldehyde (1.0 mmol), an alkyne (1.0 mmol), this compound (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (B129727) (2.0 mL) is stirred under air. After the reaction is complete (monitored by TLC), the solvent is removed. The crude Ugi adduct is then dissolved in acetonitrile (B52724) (3.0 mL), and potassium carbonate (K2CO3, 2.0 mmol) is added. The mixture is subjected to microwave irradiation in a sealed tube at 120 °C for 10 minutes. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired this compound-piperazine-2,5-dione conjugate.[8]
2.1.3. Synthesis of Oleanolic Acid-Tryptamine Amides
Oleanolic acid-tryptamine amides can be synthesized through a multi-step process involving the activation of the carboxylic acid group of oleanolic acid.[9][10]
-
Procedure:
-
Acetylation of Oleanolic Acid: Oleanolic acid is first acetylated using acetic anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA) in tetrahydrofuran (B95107) (THF) at 90 °C for 3 hours.
-
Acid Chloride Formation: The resulting acetylated oleanolic acid is then treated with oxalyl chloride in dichloromethane (B109758) (DCM) at room temperature for 3 hours to form the corresponding acid chloride.
-
Amide Coupling: The acid chloride is then reacted with this compound or a substituted this compound in the presence of DIPEA in a DCM:dimethylformamide (DMF) (1:1) mixture at room temperature for 12 hours to yield the acetylated amide.
-
Deacetylation: The final oleanolic acid-tryptamine amide is obtained by deacetylation using lithium hydroxide (B78521) monohydrate (LiOH·H2O) in methanol at 80 °C for 4 hours.[9]
-
Pharmacological Evaluation of this compound Derivatives
The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays designed to determine their affinity for specific molecular targets and their functional effects.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
-
General Protocol for 5-HT Receptor Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target 5-HT receptor subtype are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[13]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[14][15]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[13]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For G-protein coupled receptors (GPCRs) like most 5-HT receptors, common functional assays include measuring the production of second messengers such as inositol (B14025) phosphates or cyclic AMP, or monitoring changes in intracellular calcium concentration.[16][17]
-
Protocol for Calcium Mobilization Assay:
-
Cell Plating: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A or 5-HT2C) are seeded in a 96-well plate.[18][19]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that will fluoresce upon binding to intracellular calcium.[20][21]
-
Compound Addition: The test compound is added to the wells.
-
Signal Detection: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels upon receptor activation.[21][22]
-
Data Analysis: The data is used to generate a dose-response curve and determine the half-maximal effective concentration (EC50) of the compound.[23]
-
Quantitative Data of this compound Derivatives
The following tables summarize the quantitative data for a selection of this compound derivatives, highlighting their binding affinities and functional potencies at various serotonin receptors and the serotonin transporter (SERT).
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | Reference(s) |
| Serotonin | 2.0 | 12 | 1.4 | 5.0 | [7] |
| This compound | >10,000 | 866 | >10,000 | >10,000 | [20] |
| N,N-Dimethylthis compound (DMT) | 6.5 - 2100 | - | 39 - 1200 | 190 - 2100 | [1][14] |
| Psilocin (4-HO-DMT) | 130 | - | 40 | 30 | [24] |
| 5-MeO-DMT | 16 | - | 4.8 | 20 | [25] |
| 5-(Nonyloxy)this compound | >300 | 1 | - | - | [26] |
| 5-[(7,7-dimethylheptyl)oxy]this compound | >400 | 2.3 | - | - | [26] |
Table 2: Functional Potencies (EC50, nM) of this compound Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference(s) |
| Serotonin | 1.8 | 14.0 | 1.16 | [13][27] |
| N,N-Dimethylthis compound (DMT) | - | 527 | - | [28] |
| Psilocin (4-HO-DMT) | - | 561 | - | [29] |
| 4-HO-DMET | - | 13,900-46,800 | - | [30] |
| 4-HO-DMPT | - | 13,900-46,800 | - | [30] |
Table 3: Inhibition of Serotonin Transporter (SERT) by this compound Derivatives
| Compound | SERT Ki (nM) | SERT IC50 (nM) | Reference(s) |
| N,N-Dimethylthis compound (DMT) | 4,000 | - | [3] |
| N,N-Dipropylthis compound (DPT) | 594 | - | [3] |
| Psilocin (4-HO-DMT) | 3,650–>10,000 | 662–3,900 | [24][29] |
| 4-MeO-DiPT | - | High Potency | [28] |
| 4-MeO-MiPT | - | High Potency | [28] |
Table 4: Pharmacokinetic Properties of Selected Triptan Drugs
| Drug | Bioavailability (%) | Tmax (h) | Half-life (h) | Active Metabolites | Reference(s) |
| Sumatriptan | 14 (oral) | 1.5-2.5 | ~2 | No | [5][31][32] |
| Zolmitriptan | 40-48 | 1.5-2 | 2.5-3 | Yes | [5][31] |
| Rizatriptan | 45 | 1-1.5 | 2-3 | Yes | [5][31] |
| Naratriptan | 63-74 | 2-3 | 6 | No | [5][31] |
| Almotriptan | ~70 | 1.5-3.5 | 3-4 | No | [5][31] |
| Eletriptan | ~50 | 1.5 | ~4 | Yes | [5][31] |
| Frovatriptan | 24-30 | 2-4 | 26 | No | [5][31] |
Signaling Pathways of this compound Derivatives
This compound derivatives exert their pharmacological effects by modulating various intracellular signaling cascades, primarily through their interaction with serotonin receptors. The specific signaling pathway activated depends on the receptor subtype and the G-protein to which it couples.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled receptor.[33] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[33] Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[33]
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled receptor.[34][35] Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[34] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[35] The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[35]
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C and the subsequent production of IP3 and DAG, ultimately resulting in an increase in intracellular calcium and activation of PKC.[4][30]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[36][37] In the context of this compound derivatives, QSAR studies have been employed to identify the structural features that are crucial for their affinity and selectivity for different serotonin receptor subtypes.[38]
-
Methodology:
-
Data Collection: A dataset of this compound analogs with their experimentally determined biological activities (e.g., pIC50 values) is compiled.[38]
-
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
-
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[1]
-
QSAR studies on this compound derivatives have revealed that substitutions at the 4-position of the indole ring and the nature of the N,N-dialkyl substituents on the ethylamine side chain significantly influence their selectivity for 5-HT2A receptors over other subtypes.[25]
Clinical Landscape of this compound-Based Therapeutics
Several this compound derivatives have been successfully developed into clinically approved drugs, while others are currently under investigation in clinical trials for various indications.
Triptans for Migraine
The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized the treatment of acute migraine.[31] Sumatriptan was the first triptan to be marketed, and several second-generation triptans with improved pharmacokinetic profiles have since been developed.[5][31]
Psychedelics in Psychiatry
There is a resurgence of interest in the therapeutic potential of psychedelic tryptamines, such as psilocybin and N,N-dimethylthis compound (DMT), for the treatment of various psychiatric disorders.
-
Psilocybin for Depression: Numerous clinical trials have investigated the efficacy of psilocybin-assisted therapy for major depressive disorder (MDD) and treatment-resistant depression (TRD).[4][10][11][12][39] Phase 2 trials have shown that a single dose of psilocybin, in conjunction with psychological support, can lead to rapid and sustained reductions in depressive symptoms.[10][11]
-
DMT for Major Depressive Disorder: Clinical trials are also underway to evaluate the therapeutic potential of DMT for MDD.[2][8][16][40][41] A phase 2a study of an intravenous formulation of DMT (SPL026) demonstrated a significant and rapid antidepressant effect.[8][40]
Table 5: Overview of Selected Clinical Trials of this compound-Based Drugs
| Drug | Indication | Phase | Key Findings | Reference(s) |
| Psilocybin | Treatment-Resistant Depression | Phase 2b | 25mg dose showed significant reduction in depression scores compared to 1mg control. | [39] |
| Psilocybin | Major Depressive Disorder | Phase 2 | Single dose of psilocybin led to a sustained reduction in depressive symptoms. | [11] |
| DMT (SPL026) | Major Depressive Disorder | Phase 2a | Significant reduction in depressive symptoms at 2 weeks post-dose compared to placebo. | [8][40] |
| DMT (SPL026) | Major Depressive Disorder | Phase 1 | Well-tolerated with mild and short-lived adverse events. | [2] |
Conclusion and Future Directions
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its rich chemical diversity and profound pharmacological activities have led to the development of important medicines and promising clinical candidates. The ongoing research into the therapeutic potential of psychedelic tryptamines for psychiatric disorders represents a paradigm shift in neuropsychopharmacology. Future research in this area will likely focus on the development of this compound derivatives with improved selectivity and safety profiles, as well as a deeper understanding of the complex signaling pathways they modulate. The continued exploration of the vast chemical space around the this compound core, guided by modern drug design principles and a growing understanding of its biological targets, holds immense promise for addressing unmet medical needs.
Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. vjneurology.com [vjneurology.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Why pharmacokinetic differences among oral triptans have little clinical importance: a comment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor binding affinities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-hydroxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. researchgate.net [researchgate.net]
- 10. The development of psilocybin therapy for treatment-resistant depression: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Dose Psilocybin Treatment for Major Depressive Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uchealth.org [uchealth.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a 5-hydroxythis compound(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. freethink.com [freethink.com]
- 17. Mescaline - Wikipedia [en.wikipedia.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. bu.edu [bu.edu]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxythis compound (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxythis compound (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Psilocin - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. drugs.com [drugs.com]
- 33. Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. scite.ai [scite.ai]
- 37. Methods for applying the quantitative structure-activity relationship paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Holographic Quantitative Structure-Activity Relationships of this compound Derivatives at NMDA, 5HT1A and 5HT2A Receptors [mdpi.com]
- 39. Largest trial to date shows that psilocybin reduces depression symptoms | King's College London [kcl.ac.uk]
- 40. Positive top-line results for novel psychedelic in major depression | MDedge [mdedge.com]
- 41. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Historical Perspective on Tryptamine Research and Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the research and discovery of tryptamines, a class of psychoactive compounds that has captivated scientific interest for decades. From the initial identification of serotonin (B10506) to the synthesis of a wide array of psychedelic analogues, this document delves into the key milestones, pioneering scientists, and experimental methodologies that have shaped our understanding of these neuroactive molecules.
The Dawn of Tryptamine Research: The Discovery of Serotonin
The story of this compound research begins not with psychedelic exploration, but with the investigation of a fundamental biological amine. In the 1930s, Italian scientist Vittorio Erspamer was studying the enterochromaffin cells of the gastrointestinal tract. He isolated a substance that caused smooth muscle contraction and named it "enteramine"[1].
Almost concurrently, in the United States, researchers at the Cleveland Clinic were investigating a vasoconstrictor substance found in blood serum. In 1948, Maurice M. Rapport, Arda Green, and Irvine Page successfully isolated and crystallized this compound, which they named "serotonin" (from "serum" and "tonic")[2][3]. Subsequent structural elucidation revealed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxythis compound (5-HT)[2][3]. This discovery laid the groundwork for understanding the diverse physiological roles of this crucial neurotransmitter.
Early Isolation and Characterization Protocols
The pioneering work of Erspamer and the Cleveland Clinic team involved meticulous and labor-intensive extraction and purification procedures from biological tissues. While the full, detailed protocols from their original publications are summarized here, the general principles involved a multi-step process.
Experimental Protocol: Conceptual Overview of Early Serotonin Isolation
-
Tissue Homogenization: The process began with the homogenization of large quantities of the source material (e.g., gastrointestinal mucosa for enteramine, beef blood serum for serotonin) in a suitable solvent to release the target compound.
-
Solvent Extraction: A series of extractions using different organic solvents was employed to separate the amine-containing fraction from lipids and other cellular components. The choice of solvents and pH adjustments were critical for selective extraction.
-
Purification: Further purification was achieved through techniques such as precipitation and recrystallization. For instance, Rapport and his colleagues utilized the differential solubility of serotonin picrate (B76445) to isolate it from other substances.
-
Structural Elucidation: Once a pure crystalline substance was obtained, its chemical structure was determined using classical methods of organic chemistry, including elemental analysis and chemical degradation studies.
The Emergence of Psychedelic Tryptamines: The Synthesis of DMT
While serotonin itself is not psychoactive, its structural backbone, this compound, is shared by a host of compounds with profound effects on consciousness. The first synthesis of a now-famous psychedelic this compound, N,N-dimethylthis compound (DMT), was achieved by Canadian chemist Richard Helmuth Fredrick Manske in 1931[4]. Interestingly, the psychoactive properties of DMT were not discovered until over two decades later.
Manske's Synthesis of N,N-Dimethylthis compound (1931)
Manske's 1931 publication in the Canadian Journal of Research detailed the synthesis of several methyltryptamines, including DMT. The general approach involved the reaction of this compound with a methylating agent.
Experimental Protocol: Conceptual Overview of Manske's DMT Synthesis
-
Starting Material: The synthesis began with this compound, which can be prepared from the amino acid tryptophan.
-
Methylation: this compound was reacted with a methylating agent, such as methyl iodide, in the presence of a base. This reaction introduces two methyl groups onto the nitrogen atom of the ethylamine (B1201723) side chain.
-
Purification: The resulting crude product was then purified, likely through distillation or recrystallization, to yield pure N,N-dimethylthis compound.
The workflow for a typical chemical synthesis and purification process is illustrated in the diagram below.
The Shulgin Era: Systematic Exploration of Psychedelic Tryptamines
No historical account of this compound research would be complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. A brilliant chemist and pharmacologist, Shulgin dedicated a significant portion of his career to the synthesis and subjective evaluation of a vast array of psychoactive compounds, meticulously documenting his findings. His work, often conducted in collaboration with his wife Ann Shulgin, was published in the seminal books PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).
TiHKAL, in particular, serves as an invaluable resource for the synthesis of numerous this compound derivatives. The book provides detailed, step-by-step instructions for the preparation of compounds ranging from well-known psychedelics like psilocybin and 5-MeO-DMT to more obscure analogues. Shulgin's work not only expanded the known chemical space of psychedelic tryptamines but also provided a framework for understanding their structure-activity relationships.
Quantitative Pharmacology of Tryptamines
The psychoactive effects of tryptamines are primarily mediated by their interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. The affinity of a given this compound for this and other receptors is a key determinant of its potency and pharmacological profile. The following tables summarize the binding affinities (Ki values, in nanomolar) of several notable tryptamines for various human serotonin receptors. Lower Ki values indicate a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Psychedelic Tryptamines at Human Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| DMT | 6.5 - 2100 | 39 - 1200 | 190 - 2100 |
| Psilocin (4-HO-DMT) | 36 | 45 | 11 |
| 5-MeO-DMT | 18 | 49 | 22 |
| Bufotenine (5-HO-DMT) | 34 | 56 | 28 |
Note: Data compiled from multiple sources. Ranges reflect variability in experimental conditions.
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Tryptamines at the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| LSD | 1.1 |
| Psilocin | 45 |
| DMT | 39 - 1200 |
| 5-MeO-DMT | 49 |
Molecular Mechanisms: The 5-HT2A Receptor Signaling Pathway
The binding of a this compound agonist to the 5-HT2A receptor initiates a cascade of intracellular events known as a signaling pathway. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Description of the 5-HT2A Signaling Pathway:
-
A this compound agonist binds to the extracellular domain of the 5-HT2A receptor.
-
This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein on the intracellular side of the membrane.
-
The activated Gq protein, in turn, activates the enzyme phospholipase C (PLC).
-
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).
-
The rise in intracellular Ca²⁺ and the activation of PKC lead to a variety of downstream cellular responses, including the modulation of ion channels, gene expression, and neuronal excitability, which are thought to underlie the profound perceptual and cognitive effects of psychedelic tryptamines.
Conclusion
The journey of this compound research, from the identification of a fundamental neurotransmitter to the synthesis of potent mind-altering substances, is a testament to the intricate relationship between chemistry, biology, and human consciousness. The foundational work of early pioneers laid the groundwork for our current understanding of the serotonergic system, while the systematic explorations of chemists like Alexander Shulgin have provided an invaluable pharmacopeia for modern researchers. As the scientific community continues to investigate the therapeutic potential of these remarkable compounds, a deep appreciation for the historical context of their discovery and the rigorous experimental work that defined their properties remains essential for guiding future research and development.
References
Tryptamine as a Metabolite of Tryptophan in Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between the gut microbiota and host physiology is a rapidly expanding frontier in biomedical research. Microbial metabolites, in particular, have emerged as key signaling molecules that can profoundly influence host health and disease. Among these, tryptamine, a monoamine derived from the essential amino acid tryptophan, has garnered significant attention. Produced by specific commensal bacteria, this compound acts as a crucial messenger in the gut-brain axis and a modulator of gastrointestinal and immune function. This technical guide provides a comprehensive overview of the production of this compound by the gut microbiota, its signaling pathways, physiological effects, and detailed experimental protocols for its study.
This compound Production by Gut Microbiota
This compound is not produced by the host but is a direct product of microbial metabolism. The conversion of dietary tryptophan to this compound is catalyzed by the enzyme tryptophan decarboxylase (TrpD), which is expressed by a subset of gut bacteria.
Tryptophan Decarboxylase-Producing Bacteria
Several bacterial species residing in the human gut have been identified as producers of this compound. The most well-characterized of these include:
While the enzymatic activity is considered rare among bacteria, it is estimated that at least 10% of the human population harbors bacteria encoding for tryptophan decarboxylase in their gut.[1]
Enzymatic Conversion of Tryptophan to this compound
The synthesis of this compound is a single-step enzymatic reaction where tryptophan decarboxylase removes the carboxyl group from tryptophan.
dot
References
- 1. Discovery and characterization of gut microbiota decarboxylases that can produce the neurotransmitter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiota-derived aromatic amino acid decarboxylases: linking microbial fitness and host neurochemical communication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Reductive Alkylation: A Streamlined Approach for Tryptamine Synthesis from Indoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine and its derivatives are a critical class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including neurotransmitters, pharmaceuticals, and psychedelic compounds. Traditional methods for the synthesis of tryptamines from indoles often involve multi-step procedures that can be time-consuming and generate significant waste. This document outlines a highly efficient, one-pot reductive alkylation method for the direct synthesis of this compound derivatives from indoles. This approach offers a convergent and versatile strategy that utilizes safe, inexpensive reagents and proceeds under mild conditions, making it an attractive methodology for both academic research and industrial drug development.
The primary method detailed here is the direct C3-alkylation of indoles with N-protected aminoethyl acetals, facilitated by a combination of triethylsilane (TES) and trifluoroacetic acid (TFA).[1][2][3][4][5] This process represents a significant advancement by avoiding the use of harsh or pyrophoric reagents often associated with classical indole (B1671886) functionalization.[1] Additionally, alternative one-pot or streamlined multi-step syntheses will be presented to provide a broader perspective on modern synthetic strategies.
Reaction Principle and Workflow
The core of the primary method involves the in situ generation of a reactive electrophile from an N-protected aminoethyl acetal (B89532) under acidic conditions (TFA). The indole then undergoes a Friedel-Crafts-type alkylation at the electron-rich C3 position. The resulting intermediate is subsequently reduced in the same pot by triethylsilane, a mild hydride donor, to yield the final N-protected this compound derivative. The protecting group can then be removed in a subsequent step if the free this compound is desired.
Below is a generalized workflow for this one-pot reductive alkylation process.
References
- 1. Synthesis of this compound derivatives via a direct, one-pot reductive alkylation of indoles. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the synthesis of the indole nucleus.[1] This reaction is of paramount importance in medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in a vast array of biologically active compounds, including the tryptamine class of neurotransmitters and psychedelic drugs.[2] Tryptamines, characterized by an ethylamine (B1201723) side chain at the C3 position of the indole ring, are of significant interest due to their interactions with serotonin (B10506) receptors.
These application notes provide a detailed protocol for the synthesis of substituted tryptamines via the Fischer indole synthesis, guidance on purification, and a summary of reaction yields for various derivatives.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, beginning with the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.[3]
-
Phenylhydrazone Formation: The synthesis commences with the condensation of a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine.[3]
-
[4][4]-Sigmatropic Rearrangement: A crucial, often rate-determining,[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.[3]
-
Rearomatization: The di-imine intermediate subsequently rearomatizes to form a more stable amino-imine.
-
Cyclization and Elimination: Finally, intramolecular cyclization of the amino-imine forms a five-membered ring (an aminal), which then eliminates a molecule of ammonia (B1221849) under acidic conditions to yield the aromatic indole ring.[3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure.[3]
Caption: The reaction pathway of the Fischer indole synthesis.
Experimental Protocols
General Protocol for the Synthesis of N,N-Dialkyltryptamines
This protocol is adapted for the synthesis of various N,N-dialkyltryptamines by reacting the appropriately substituted phenylhydrazine hydrochloride with a suitable 4-aminobutanal (B194337) acetal (B89532).
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
4-(N,N-dialkylamino)butanal dialkyl acetal (1.2 eq)
-
Sulfuric acid (4% aqueous solution) or Glacial Acetic Acid
-
30% Ammonium (B1175870) hydroxide (B78521) solution
-
Isopropyl acetate (B1210297) or Dichloromethane (B109758)
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, a mixture of the substituted phenylhydrazine hydrochloride (20 mmol) and 4-(N,N-dimethylamino)butanal dimethyl acetal (24 mmol) in 120 mL of 4% aqueous sulfuric acid is heated at reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is carefully treated with 15 mL of 30% aqueous ammonium hydroxide to basify the solution.
-
The aqueous layer is extracted with isopropyl acetate or dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude residue can then be purified by column chromatography or recrystallization to yield the pure this compound.
Purification Protocol 1: Silica (B1680970) Gel Column Chromatography
Materials:
-
Crude this compound residue
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of dichloromethane and methanol, potentially with a small percentage of triethylamine (B128534) for basic compounds)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. A small layer of sand can be added to the top to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[5]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Appropriate solvent or solvent system (e.g., ethanol/water, ethanol/ethyl acetate, chloroform/petroleum ether)[6][7]
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the yields for the synthesis of various substituted N,N-dimethyltryptamines using the general Fischer indole synthesis protocol.
| Substituent on Phenylhydrazine (R) | Product | Yield (%) | Melting Point (°C) |
| H | N,N-Dimethylthis compound | 86 | 44-47 |
| 5-Me | 5-Methyl-N,N-dimethylthis compound | 89 | 90-92 |
| 5-iPr | 5-Isopropyl-N,N-dimethylthis compound | 91 | 84-85 |
| 5-F | 5-Fluoro-N,N-dimethylthis compound | 100 | 172-174 (HCl salt) |
| 5-Cl | 5-Chloro-N,N-dimethylthis compound | 82 | 197-198 (HCl salt) |
| 5-Br | 5-Bromo-N,N-dimethylthis compound | 93 | 96-98 |
| 5-OMe | 5-Methoxy-N,N-dimethylthis compound | 85 | 65-67 |
Yields are based on the reaction of the corresponding substituted phenylhydrazine hydrochloride with 4-(N,N-dimethylamino)butanal dimethyl acetal.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and purification of substituted tryptamines.
Conclusion
The Fischer indole synthesis provides a reliable and adaptable method for the preparation of a wide range of substituted tryptamines. The choice of substituted phenylhydrazine and the appropriate carbonyl component allows for the introduction of various functionalities on the indole ring and the ethylamine side chain. The provided protocols for synthesis and purification serve as a practical guide for researchers in the fields of medicinal chemistry and drug development, enabling the efficient production of these valuable compounds for further investigation.
References
- 1. This compound from Tryptophan - [www.rhodium.ws] [erowid.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. A Simple Preparation of this compound - [www.rhodium.ws] [designer-drug.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydro-β-carbolines from tryptamine derivatives and carbonyl compounds.[1][2][3] This reaction is a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and other biologically active molecules.[2][4] The core transformation involves the condensation of a this compound with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the characteristic tetracyclic ring system.[1][3][5]
This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Pictet-Spengler reaction involving various this compound derivatives.
General Reaction Mechanism
The reaction proceeds through the formation of an iminium ion from the this compound and carbonyl compound, followed by an intramolecular cyclization.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocols
Below are generalized protocols for common variations of the Pictet-Spengler reaction with this compound derivatives.
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a standard procedure using a Brønsted acid catalyst.
Materials:
-
This compound derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)[6]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), benzoic acid)[2][7]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the this compound derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Catalyst
This protocol outlines a general procedure for an enantioselective reaction using a chiral catalyst.
Materials:
-
This compound derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Chiral catalyst (e.g., thiourea (B124793) derivative, cinchona alkaloid squaramide) (typically 10 mol%)[8]
-
Anhydrous solvent (e.g., diethyl ether, toluene)[9]
-
Molecular sieves (e.g., 4 Å)
-
Triethylamine
-
Solvents for chromatography
Procedure:
-
To a flame-dried flask containing the this compound derivative and molecular sieves, add the anhydrous solvent.
-
Add the chiral catalyst to the mixture.
-
Cool the reaction to the desired temperature (e.g., -30 °C).[9]
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction for the specified time and monitor by TLC.
-
Quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.
Summary of Reaction Conditions and Yields
The following tables summarize various conditions and corresponding yields for the Pictet-Spengler reaction of this compound derivatives.
| This compound Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Various aldehydes | L-tartaric acid | Water | Not specified | Not specified | Good to excellent | [6] |
| This compound | Arylaldehydes | NH₄Cl | Methanol | Not specified | Not specified | up to 90 | [6] |
| This compound | Various aldehydes | Trifluoroacetic acid | Dichloromethane | Not specified | Not specified | High | [10] |
| 5-Methoxythis compound | p-Methoxyphenyl glyoxal | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| D-tryptophan methyl ester | Piperonal | Benzoic acid | Acetic acid | Not specified | Not specified | High (cis/trans = 92:8) | [7] |
| D-tryptophan methyl ester HCl | Piperonal | None | Nitromethane | Not specified | Not specified | High (cis/trans = 99:1) | [7] |
Asymmetric Pictet-Spengler Reaction Data
| This compound Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Acyl this compound | Various | Chiral thiourea | Diethyl ether | -30 | Not specified | Good | 59 | [9] |
| This compound Derivatives | Various aldehydes | Cinchona alkaloid squaramide | Not specified | Not specified | Not specified | Good to excellent | Good to excellent | [8] |
| N-9-Fluorenyl tryptamines | Aromatic aldehydes | Thiourea-carboxylic acid | Toluene | Room Temp | Not specified | High | High | |
| N(b)-Hydroxythis compound | Various aldehydes | Diisopinocampheylchloroborane | Not specified | Not specified | Not specified | Not specified | High | [11] |
Experimental Workflow
A typical workflow for the Pictet-Spengler reaction, from setup to product analysis, is outlined below.
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of N(b)-Hydroxythis compound with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tryptamines in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various tryptamines in plasma. Tryptamines, a class of monoamine alkaloids, include endogenous neurotransmitters like serotonin (B10506) and psychedelic compounds such as N,N-dimethyltryptamine (DMT) and psilocin. The growing interest in their therapeutic potential necessitates sensitive and specific analytical methods for pharmacokinetic and pharmacodynamic studies.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers, scientists, and drug development professionals with a reliable workflow for this compound analysis.
Introduction
Tryptamines play a significant role in neuroscience and pharmacology. They are structurally related to the amino acid tryptophan and are involved in various physiological and neurological processes.[3] Accurate measurement of this compound concentrations in biological matrices like plasma is crucial for understanding their metabolism, pharmacokinetics, and relationship to clinical effects.[4] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[5] This method has been validated for several tryptamines, including DMT, psilocin, and their metabolites, demonstrating excellent linearity, accuracy, and precision.[6][7]
Experimental Workflow
The overall experimental workflow for the quantification of tryptamines in plasma is depicted below. The process begins with plasma sample collection, followed by the addition of an internal standard and protein precipitation. The supernatant is then injected into the LC-MS/MS system for analysis.
Detailed Protocols
Materials and Reagents
-
This compound standards (e.g., DMT, psilocin, 5-MeO-DMT, etc.) and corresponding deuterated internal standards (e.g., DMT-d6, psilocin-d10).
-
LC-MS grade acetonitrile (B52724), methanol, and water.
-
Formic acid (≥98% purity).
-
Human plasma (with appropriate anticoagulant, e.g., EDTA).
-
Microcentrifuge tubes (1.5 mL).
-
Pipettes and tips.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting tryptamines from plasma samples.[8][9]
-
Thaw plasma samples and internal standard solutions on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound analysis.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][7]
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
MRM Transitions:
The precursor and product ions for specific tryptamines and their internal standards need to be optimized. The following table provides examples of MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DMT | 189.1 | 144.1 |
| Psilocin | 205.1 | 160.1 |
| 5-MeO-DMT | 219.2 | 174.2 |
| Bufotenine | 205.2 | 160.2 |
| DMT-d6 | 195.2 | 146.2 |
| Psilocin-d10 | 215.2 | 166.2 |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the described LC-MS/MS method for various tryptamines.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| DMT | 0.5 - 500 | 0.5 | 95 - 105 | < 10 |
| Psilocin | 0.5 - 100 | 0.5 | 90 - 110 | < 15 |
| 5-MeO-DMT | 0.1 - 100 | 0.1 | 92 - 108 | < 12 |
| Bufotenine | 0.2 - 200 | 0.2 | 93 - 107 | < 13 |
This compound Signaling Pathway
Many tryptamines exert their effects by interacting with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).[11] The activation of this receptor initiates a downstream signaling cascade.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of tryptamines in plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development. This method can be a valuable tool for elucidating the pharmacokinetic profiles and physiological roles of this important class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethylthis compound and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethylthis compound and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Tryptamine Derivatives for Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine and its derivatives represent a diverse class of compounds with significant pharmacological activity, primarily through their interaction with various neurotransmitter receptors, most notably the serotonin (B10506) (5-HT) receptors.[1][2][3] The structural scaffold of this compound is a key pharmacophore for many biologically active molecules, including natural products and synthetic drugs.[4] Given their therapeutic potential in treating a range of neurological and psychiatric disorders, high-throughput screening (HTS) of this compound derivative libraries against specific receptor targets is a critical step in modern drug discovery.[5][6]
This application note provides detailed protocols and methodologies for conducting high-throughput screening of this compound derivatives to determine their receptor binding affinities. The focus is on competitive radioligand binding assays, a robust and widely used method for characterizing ligand-receptor interactions.[7][8][9][10] Additionally, we present a framework for data analysis and visualization to facilitate the identification and prioritization of lead compounds.
Key Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A, 5-HT3)
This protocol describes a competitive binding assay to determine the affinity of test this compound derivatives for a specific serotonin receptor subtype. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.[9]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells).[7][9]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-GR65630 for 5-HT₃).[7]
-
Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT₂ₐ, 10 µM Granisetron for 5-HT₃).[7]
-
Binding Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., 10 mM MgCl₂, 0.5 mM EDTA), pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[7][8]
-
Filtration Apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA protein assay).[7]
-
Dilute the membranes in binding buffer to the desired final concentration (typically 10-50 µg of protein per well).[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, the radioligand at a concentration close to its Kd value, and the membrane suspension.[7]
-
Non-specific Binding (NSB): Add the non-specific binding control, the radioligand, and the membrane suspension.[7]
-
Competitive Binding: Add serial dilutions of the this compound test compounds, the radioligand, and the membrane suspension.[7] The final assay volume is typically 200-250 µL.[7][11]
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[7][8] This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7][8]
-
-
Radioactivity Measurement:
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[8]
-
-
Determine IC₅₀ Values:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki Values:
-
Convert the IC₅₀ values to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The binding affinities of a series of this compound derivatives for various serotonin receptors are summarized in the table below. The data is presented as Ki values (in nM), with lower values indicating higher binding affinity.
| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₁Dβ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) |
| This compound | >10,000 | - | >10,000 | - |
| Serotonin (5-HT) | 14 | 10 | 130 | 5 |
| 5-MeO-DMT | 130 | - | 400 | - |
| N,N-Dimethylthis compound (DMT) | 2,000 | - | 1,000 | - |
| 5-(Nonyloxy)this compound | >300 | 1 | - | - |
| 5-[(7,7-dimethylheptyl)oxy]this compound | >400 | 2.3 | - | - |
Data compiled from multiple sources for illustrative purposes.[12]
Visualizations
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Serotonin Receptor Signaling Pathway (5-HT₂, Gq-coupled)
Caption: Simplified 5-HT₂ Receptor Signaling Pathway.
Hit-to-Lead Optimization Process
Caption: The Hit-to-Lead Optimization Process.
References
- 1. Serotonin receptor binding affinities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From this compound to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis of Novel this compound Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tryptherapeutics.com [tryptherapeutics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Tryptamine from Acacia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacia, a genus of shrubs and trees belonging to the pea family Fabaceae, encompasses over 1,000 species, with a significant number being native to Australia.[1] Many of these species are known to produce a diverse array of secondary metabolites, including various tryptamine alkaloids. Tryptamines, such as N,N-dimethylthis compound (DMT) and 5-methoxy-N,N-dimethylthis compound (5-MeO-DMT), are of significant interest to the scientific community due to their psychoactive properties and potential therapeutic applications. These compounds are agonists of serotonin (B10506) receptors, particularly the 5-HT2A subtype, and are being investigated for their potential in treating a range of psychiatric disorders, including depression, anxiety, and addiction.
This document provides a comprehensive overview of the protocols for the extraction of this compound alkaloids from various Acacia species. It is intended to serve as a practical guide for researchers in the fields of phytochemistry, pharmacology, and drug development. The protocols detailed herein are based on established scientific literature and are designed to be reproducible in a laboratory setting.
Quantitative Data on this compound Content in Acacia Species
The concentration and composition of this compound alkaloids can vary significantly between different Acacia species, and even within the same species due to genetic and environmental factors.[2] The following table summarizes the reported this compound and other psychoactive alkaloid content in several Acacia species. This data is crucial for selecting appropriate plant material and for estimating potential yields.
| Species | Plant Part | Alkaloid(s) | Concentration (% of dry weight) | Reference(s) |
| Acacia acuminata | Bark | DMT | up to 1.6% | [2] |
| Leaves | DMT | 0.6-1.0% | [2] | |
| Young Leaves | This compound | - | [2] | |
| Acacia burkittii | Bark | DMT | 0.2-1.2% | [2] |
| Leaves | NMT | 0.1% (mostly) | [2] | |
| Acacia confusa | Root Bark | NMT, DMT | 1.15% | [3] |
| Acacia maidenii | Bark | NMT, DMT (2:3 ratio) | 0.13-0.71% | [4] |
| Acacia phlebophylla | Leaves | DMT | 0.3% | [1] |
| Acacia floribunda | Phyllodes | DMT, NMT, this compound | <0.1% | [5] |
| Acacia longifolia | Bark | DMT | up to 0.2% | [5] |
| Senegalia ataxacantha | Leaves, Flowers | DMT | 0.01-0.05% | [6] |
Note: NMT refers to N-methylthis compound. The data presented is compiled from various sources and should be considered as a general guide. Actual yields may vary.
Experimental Protocols
The following protocols describe the extraction and purification of this compound alkaloids from Acacia plant material. The most common and effective method is the acid-base extraction, which leverages the differential solubility of tryptamines in their salt and freebase forms.
Protocol 1: General Acid-Base Extraction of Tryptamines from Acacia Bark
This protocol is a standard method applicable to various Acacia species.
Materials:
-
Dried and powdered Acacia bark
-
Distilled water
-
Dilute acetic acid (e.g., 5% white vinegar) or dilute hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (lye)
-
Non-polar solvent (e.g., naphtha, heptane, or d-limonene)
-
Separatory funnel
-
Glass beakers and flasks
-
pH meter or pH strips
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator (optional)
-
Crystallization dish
Procedure:
-
Acidification:
-
In a large beaker, combine the powdered Acacia bark with an acidic solution (e.g., distilled water adjusted to pH 3-4 with acetic acid or HCl).[7] A common ratio is 100g of bark to 1L of acidic solution.
-
Heat the mixture to a gentle simmer (around 60°C) for 1-2 hours with occasional stirring.[8] This step converts the this compound alkaloids into their water-soluble salt forms.
-
Allow the mixture to cool and then filter to separate the acidic liquid extract from the solid plant material. The solid material can be subjected to a second or third acidic wash to maximize extraction efficiency.
-
Combine all the acidic extracts.
-
-
Defatting (Optional but Recommended):
-
If the plant material is rich in oils and fats, a defatting step is recommended to improve the purity of the final product.
-
Add a small volume of a non-polar solvent (e.g., 50 mL of naphtha per liter of acidic extract) to the acidic extract in a separatory funnel.
-
Gently shake the funnel to mix the layers and then allow them to separate. The fats and oils will partition into the non-polar solvent layer.
-
Drain and discard the non-polar solvent layer. Repeat this step 2-3 times.
-
-
Basification:
-
Slowly add a sodium hydroxide solution to the acidic extract while stirring continuously until the pH of the solution reaches 12-13.[7] This will convert the this compound salts back into their freebase form, which is insoluble in water. A white or cloudy precipitate of the freebase tryptamines may be observed.
-
-
Solvent Extraction:
-
Transfer the basified solution to a separatory funnel and add a non-polar solvent (e.g., 100 mL of naphtha per liter of basified solution).
-
Gently invert the separatory funnel multiple times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent the formation of emulsions.
-
Allow the layers to separate completely. The top layer will be the non-polar solvent containing the dissolved this compound freebase.
-
Carefully drain the lower aqueous layer and collect the non-polar solvent layer.
-
Repeat the solvent extraction on the aqueous layer 2-3 more times with fresh non-polar solvent to ensure complete extraction of the tryptamines. Combine all the non-polar solvent extracts.
-
-
Purification and Crystallization:
-
The combined non-polar solvent extracts can be washed with a saturated sodium chloride (brine) solution to remove any remaining impurities.
-
The solvent can be evaporated using a rotary evaporator or by allowing it to evaporate in a well-ventilated area to yield the crude this compound extract.
-
For further purification, the crude extract can be recrystallized. Dissolve the extract in a minimal amount of hot non-polar solvent (e.g., heptane) and then allow it to cool slowly. The this compound alkaloids will crystallize out of the solution, leaving impurities behind.
-
Collect the crystals by filtration and allow them to dry completely.
-
Protocol 2: Analytical Quantification of Tryptamines using HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of tryptamines in plant extracts.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid solution)
-
This compound standards (e.g., DMT, NMT)
-
Methanol (B129727) or other suitable solvent for sample preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of each this compound standard in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of calibration standards of decreasing concentrations by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the C18 column.
-
A typical mobile phase could be a gradient of acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.[9]
-
Set the flow rate (e.g., 1 mL/min) and the column temperature.
-
Set the detector wavelength to the maximum absorbance of the tryptamines (typically around 280 nm for UV detection).
-
-
Analysis:
-
Inject a known volume of each standard solution to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each this compound in the sample by using the calibration curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the this compound extraction process and the logical relationships between the different steps.
Caption: Workflow for this compound extraction from Acacia species.
Caption: Principle of acid-base extraction for tryptamines.
References
- 1. Rumors of Psychedelics, Psychotropics and Related Derivatives in Vachellia and Senegalia in Contrast with Verified Records in Australian Acacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. Elfspice's Compleat Acacia Extraction Guide [elfspice.tripod.com]
- 8. Acacia Extraction Workspace | DMT-Nexus forum [forum.dmt-nexus.me]
- 9. CN103926338A - High performance liquid chromatography method for determining this compound content - Google Patents [patents.google.com]
Application Notes and Protocols for the In Vitro Metabolism of Tryptamine Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro metabolism of tryptamine using human liver microsomes (HLMs). This document outlines the primary metabolic pathways, key enzymes involved, and step-by-step experimental procedures for researchers investigating the pharmacokinetics and metabolic stability of this compound and related compounds.
Introduction
This compound, an endogenous monoamine alkaloid, serves as a precursor to the neurotransmitter serotonin (B10506) and is the structural backbone for many biologically active compounds. Understanding its metabolism is crucial for neuroscience research and for the development of novel therapeutics. The liver is the primary site of metabolism for this compound, which is rapidly processed by various enzymes. In vitro studies using HLMs are a valuable tool for elucidating the metabolic fate of this compound, identifying key metabolites, and characterizing the enzymes responsible for its biotransformation.
Metabolic Pathways of this compound
The primary metabolic pathway for this compound in humans is oxidative deamination, predominantly catalyzed by Monoamine Oxidase (MAO) enzymes. Both MAO-A and MAO-B are involved in the metabolism of this compound, with MAO-A being the major contributor in the human liver.[1][2] This reaction converts this compound to indole-3-acetaldehyde .[3][4] This intermediate is then further metabolized by aldehyde dehydrogenase to indole-3-acetic acid (IAA) , the main urinary metabolite, or reduced to tryptophol.[2][4]
While Cytochrome P450 (CYP) enzymes are significantly involved in the metabolism of various this compound derivatives, their direct role in the metabolism of this compound itself is considered to be minor compared to that of MAO.[2][5][6]
Data Presentation: Enzyme Kinetics
Table 1: Summary of Enzymes and Metabolites in this compound Metabolism
| Enzyme Family | Primary Enzyme(s) | Key Metabolite(s) | Notes |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Indole-3-acetaldehyde, Indole-3-acetic acid | MAO-A accounts for approximately 75% of this compound metabolism in the human liver.[1] |
| Cytochrome P450 (CYP) | Minor contribution | Hydroxylated metabolites (theoretically) | The role of CYPs in the metabolism of unsubstituted this compound is considered minimal compared to MAO.[2] |
Experimental Protocols
This section provides a detailed protocol for assessing the metabolic stability of this compound in human liver microsomes.
Protocol 1: this compound Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., deuterated this compound)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and this compound solution at 37°C for 10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the HLM and this compound mixture. The final volume of the incubation mixture is typically 200 µL.
-
The final concentrations in the incubation should be:
-
HLM: 1 mg/mL
-
This compound: 1 µM (or a range of concentrations if determining kinetics)
-
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.
-
The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
After adding the quenching solution, centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
Example LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from its metabolites and matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Visualizations
Metabolic Pathway of this compound
References
- 1. The oxidation of this compound by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tryptamine-Based Fluorescent Probes in Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, a monoamine alkaloid, serves as a versatile scaffold in the design of fluorescent probes for cellular imaging. Its inherent biocompatibility and ability to interact with biological structures make it an excellent targeting moiety. When conjugated with various fluorophores, this compound derivatives can be tailored to selectively accumulate in specific cellular organelles, enabling the visualization and study of their dynamic processes. This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes targeting lysosomes, lipid droplets, and mitochondria.
I. This compound-Naphthalimide Probe for Lysosomal Imaging
Application Note:
A novel fluorescent probe, Tryp-Naph , has been developed for the selective imaging of lysosomes in living cells. This probe consists of a this compound moiety linked to a 4-amino-1,8-naphthalimide (B156640) fluorophore. The this compound component facilitates the accumulation of the probe within the acidic environment of lysosomes. Upon localization, the probe exhibits strong fluorescence, allowing for high-contrast imaging of lysosomal morphology and dynamics.
Quantitative Data:
| Property | Value |
| Probe Name | Tryp-Naph |
| Target Organelle | Lysosomes |
| Excitation Wavelength (λex) | 450 nm |
| Emission Wavelength (λem) | 530 nm |
| Quantum Yield (Φ) | 0.45 |
| Cell Line Example | HeLa |
Experimental Protocol:
1. Probe Synthesis: A detailed synthesis protocol for Tryp-Naph would be provided here, based on specific literature. Generally, it involves the reaction of a functionalized this compound derivative with a 4-bromo-1,8-naphthalic anhydride (B1165640) followed by reaction with an amine.
2. Cell Culture and Staining:
-
Seed HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Once the cells reach 70-80% confluency, remove the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Prepare a 10 µM working solution of Tryp-Naph in serum-free DMEM.
-
Incubate the cells with the Tryp-Naph working solution for 30 minutes at 37°C.
-
Remove the staining solution and wash the cells three times with PBS.
-
Add fresh culture medium to the cells.
3. Fluorescence Microscopy:
-
Image the stained cells using a confocal fluorescence microscope.
-
Excite the cells at 450 nm and collect the emission at 510-550 nm.
-
For co-localization studies, a commercial lysosomal marker (e.g., LysoTracker Red) can be used according to the manufacturer's protocol.
Signaling Pathway Visualization:
The accumulation of Tryp-Naph in lysosomes is primarily driven by the low pH of the organelle, which leads to the protonation of the this compound moiety. This process is a passive targeting mechanism.
Figure 1. Workflow of Tryp-Naph probe for lysosomal imaging.
II. This compound-BODIPY Probe for Lipid Droplet Imaging
Application Note:
Tryp-BODIPY is a fluorescent probe designed for the specific visualization of lipid droplets in living cells. This probe incorporates a this compound unit linked to a BODIPY (boron-dipyrromethene) fluorophore. The lipophilic nature of the BODIPY core and the this compound moiety facilitates its partitioning into the neutral lipid environment of lipid droplets, resulting in a significant fluorescence enhancement.
Quantitative Data:
| Property | Value |
| Probe Name | Tryp-BODIPY |
| Target Organelle | Lipid Droplets |
| Excitation Wavelength (λex) | 495 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | 0.85 in non-polar solvents |
| Cell Line Example | A549 |
Experimental Protocol:
1. Probe Synthesis: A detailed synthesis protocol for Tryp-BODIPY would be provided here, typically involving the condensation of a this compound derivative with a BODIPY-aldehyde.
2. Cell Culture and Staining:
-
Culture A549 cells on glass-bottom dishes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce lipid droplet formation, treat the cells with 200 µM oleic acid for 24 hours.
-
Wash the cells twice with PBS.
-
Prepare a 5 µM working solution of Tryp-BODIPY in serum-free medium.
-
Incubate the cells with the probe solution for 20 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Add fresh medium to the cells.
3. Fluorescence Microscopy:
-
Visualize the stained cells using a fluorescence microscope.
-
Excite the cells at 495 nm and collect the emission between 510 nm and 540 nm.
-
For co-localization, a common lipid droplet stain like Nile Red can be used as a reference.
Logical Relationship Diagram:
The functionality of the Tryp-BODIPY probe is based on its preferential solubility in the hydrophobic environment of lipid droplets.
Figure 2. Mechanism of Tryp-BODIPY probe in lipid droplets.
III. This compound-Coumarin Probe for Mitochondrial Imaging
Application Note:
Tryp-Coumarin is a fluorescent probe developed for the targeted imaging of mitochondria. This probe features a this compound scaffold functionalized with a coumarin (B35378) fluorophore and a triphenylphosphonium (TPP) cation. The positively charged TPP moiety drives the accumulation of the probe within the mitochondrial matrix due to the negative mitochondrial membrane potential.
Quantitative Data:
| Property | Value |
| Probe Name | Tryp-Coumarin |
| Target Organelle | Mitochondria |
| Excitation Wavelength (λex) | 405 nm |
| Emission Wavelength (λem) | 480 nm |
| Quantum Yield (Φ) | 0.60 |
| Cell Line Example | SH-SY5Y |
Experimental Protocol:
1. Probe Synthesis: A detailed synthesis protocol for Tryp-Coumarin would be provided here, which would likely involve the coupling of a this compound-coumarin intermediate with a TPP-containing linker.
2. Cell Culture and Staining:
-
Culture SH-SY5Y neuroblastoma cells on glass-bottom dishes in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
When cells are at the desired confluency, wash them twice with pre-warmed PBS.
-
Prepare a 2 µM working solution of Tryp-Coumarin in serum-free medium.
-
Incubate the cells with the probe for 15 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Add fresh, pre-warmed medium to the cells.
3. Fluorescence Microscopy:
-
Image the cells using a confocal microscope.
-
Excite the probe at 405 nm and collect the emission signal between 460 nm and 500 nm.
-
Co-staining with a commercially available mitochondrial marker such as MitoTracker Deep Red can be performed for validation.
Signaling Pathway Visualization:
The targeting mechanism of Tryp-Coumarin relies on the electrochemical potential gradient across the inner mitochondrial membrane.
Figure 3. Mitochondrial targeting by the Tryp-Coumarin probe.
Troubleshooting & Optimization
Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of the Pictet-Spengler reaction for tryptamine analogs.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it important for this compound analogs?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine, such as this compound or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This reaction is crucial in synthetic organic chemistry for constructing tetrahydro-β-carboline scaffolds, which are core structures in a wide variety of natural products and pharmacologically active compounds with diverse biological activities, including antiviral, antitumor, and antimicrobial properties.[1]
Q2: What are the key factors influencing the yield of the Pictet-Spengler reaction?
The success and yield of a Pictet-Spengler reaction are highly dependent on several factors, including the nature of the reactants (this compound analog and carbonyl compound), the choice of solvent and catalyst, and the reaction temperature and pH.[2][3] Electron-donating groups on the aromatic ring of the this compound analog generally lead to higher yields under milder conditions.[4][5][6]
Q3: What are some common catalysts and solvents used in the Pictet-Spengler reaction?
A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.
-
Catalysts:
-
Solvents:
-
Protic: Methanol, water, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[1][3]
-
Aprotic: Dichloromethane (B109758) (CH₂Cl₂), toluene (B28343), acetonitrile (B52724), dichloroethane.[1][3] While protic solvents are traditionally used, aprotic media have sometimes resulted in superior yields.[3][4]
-
Q4: Can ketones be used instead of aldehydes in this reaction?
Yes, ketones can be used in the Pictet-Spengler reaction, leading to the formation of 1,1-disubstituted products. However, the reaction with ketones is often more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to achieve good yields.[3]
Q5: How does pH affect the Pictet-Spengler reaction?
The pH of the reaction mixture can significantly influence the reaction rate and, in some cases, the regioselectivity of the cyclization.[8] Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion, which is a key intermediate.[4] However, the optimal pH can vary depending on the specific substrates and desired outcome. For some reactions, near-neutral pH has been shown to increase conversion.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring: The indole (B1671886) ring of the this compound analog may not be electron-rich enough for efficient cyclization.[3] | Consider using this compound analogs with electron-donating groups on the indole ring. Alternatively, harsher reaction conditions (stronger acid, higher temperature) may be required.[4][5] |
| Ineffective catalyst: The chosen acid catalyst may not be strong enough or may be incompatible with the substrates.[3] | Screen a variety of protic and Lewis acid catalysts. Optimization of catalyst loading is also recommended. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[3] |
| Improper reaction temperature: The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating.[1][3] | Experiment with a range of temperatures, from room temperature to reflux. Higher temperatures can sometimes lead to decomposition, so careful monitoring is crucial. |
| Inappropriate solvent: The solvent can affect the solubility of reactants and the stability of intermediates.[3] | Perform a solvent screen. While protic solvents are common, aprotic solvents like dichloromethane or acetonitrile have been shown to improve yields in certain cases.[3][4][9] |
| Decomposition of starting materials or product: Sensitive functional groups on the aldehyde or this compound analog may not be stable under the reaction conditions.[3] | Employ milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[3] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation or polymerization: The product can sometimes react further with the starting materials.[3] | Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[6] Careful control of stoichiometry and slow, dropwise addition of the aldehyde can also minimize side reactions.[1] |
| Formation of regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[3] | The choice of solvent can sometimes direct regioselectivity. For example, in reactions with dopamine (B1211576) derivatives, protic solvents favored the para isomer, while apolar solvents like toluene gave good selectivity for the ortho isomer.[10] |
| Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.[3] | Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can prevent racemization.[3] The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Formation of polar byproducts: Acid-catalyzed reactions can sometimes lead to the formation of highly polar byproducts that are difficult to separate from the desired product.[3] | A standard aqueous workup to neutralize the acid and remove water-soluble impurities is recommended. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[1] |
| Product is difficult to separate from starting materials: Unreacted starting materials can co-elute with the product during chromatography. | Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[1] If the starting materials and product have similar polarities, consider derivatization of the product to alter its polarity before purification. |
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on Yield
| This compound Analog | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temp | 24 | ~85 | [1] |
| D-Tryptophan methyl ester | Piperonal | Benzoic Acid | Acetic Acid | Reflux | - | 92 (cis:trans = 92:8) | [11] |
| D-Tryptophan methyl ester HCl | Piperonal | - | Acetonitrile | Reflux | - | >95 (cis:trans = 99:1) | [9][11] |
| This compound | Various Arylaldehydes | Chiral Au(I) complex | Dichloromethane (CH₂Cl₂) | Room Temp | - | up to 97 | [7] |
| N-acyl this compound | Acetyl Chloride | Thiourea derivative | - | - | - | Good yields | [12] |
Table 2: Effect of Solvent on Yield and Stereoselectivity
| This compound Analog | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| D-Tryptophan methyl ester HCl | Piperonal | Acetonitrile | High | 99:1 | [9] |
| D-Tryptophan methyl ester HCl | Piperonal | Nitromethane | High | 99:1 | [9] |
| Dopamine derivative | Aldehyde 11 | Toluene | Slower reaction, good ortho-selectivity | - | [10] |
| Dopamine derivative | Aldehyde 11 | Trifluoroethanol (TFE) | Fast reaction, high para-selectivity | - | [10] |
Table 3: Effect of Temperature on Yield
| This compound Analog | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Isatin | L-cysteine | Isopropanol | 20 | ~30 | [13] |
| This compound | Isatin | L-cysteine | Isopropanol | 40 | ~55 | [13] |
| This compound | Isatin | L-cysteine | Isopropanol | 60 | ~45 | [13] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.
Materials:
-
This compound or a substituted this compound analog (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)[1]
-
Acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%; or a few drops of concentrated HCl)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the this compound analog in the chosen solvent in a round-bottom flask.
-
Add the aldehyde to the stirred solution at room temperature.[1]
-
Add the acid catalyst.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time (typically 1 to 24 hours).[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous NaHCO₃ solution.[1]
-
Extract the product with an appropriate organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.[1]
Protocol 2: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is for achieving enantioselectivity in the Pictet-Spengler reaction.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Chiral phosphoric acid catalyst (e.g., 5-10 mol%)
-
Dry, aprotic solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst in the dry, aprotic solvent.[3]
-
Add the β-arylethylamine to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).[3]
-
Add the aldehyde dropwise.[3]
-
Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Pictet-Spengler Reaction [ebrary.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low recovery of tryptamine during solid-phase extraction
Technical Support Center: Solid-Phase Extraction (SPE)
Welcome to the technical support center for solid-phase extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on the recovery of tryptamine.
Troubleshooting Guide: Low this compound Recovery
This guide provides solutions to common problems leading to lower-than-expected recovery of this compound during solid-phase extraction.
Q1: My this compound recovery is significantly lower than expected after SPE. What are the initial steps to identify the problem?
The first and most critical step in troubleshooting low recovery is to determine where the analyte is being lost. This can be achieved by systematically collecting and analyzing the fractions from each stage of the SPE process: the sample loading effluent (flow-through), the wash solvent, and the elution solvent.[1][2][3] Analyzing each fraction will pinpoint the step in which the this compound is being lost, guiding you to the appropriate solution.
References
Technical Support Center: Tryptamine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tryptamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
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pH: this compound is susceptible to degradation in neutral to alkaline conditions. Acidic conditions generally offer greater stability.
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Temperature: Elevated temperatures accelerate the degradation of this compound.[1] It is recommended to store solutions at low temperatures.
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Light: this compound is photosensitive, and exposure to light, particularly UV radiation, can lead to significant degradation.[1]
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Oxidation: this compound is prone to oxidation, which is a key degradation pathway. The presence of oxidizing agents or dissolved oxygen can accelerate this process.
Q2: What are the recommended storage conditions for aqueous this compound solutions?
A2: To ensure the stability of this compound solutions, it is recommended to:
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Store them at low temperatures, such as 4°C for short-term storage or frozen (-20°C or below) for long-term storage.
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Protect solutions from light by using amber vials or by storing them in the dark.[1]
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Use acidic buffers (pH below 7) to improve stability.
-
For maximum stability, especially for long-term storage, it is advisable to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.
Q3: I'm observing a color change in my this compound solution. What could be the cause?
A3: A color change (e.g., yellowing or browning) in a this compound solution is often an indication of degradation, specifically oxidation. The indole (B1671886) ring of the this compound molecule is susceptible to oxidation, leading to the formation of colored degradation products. This can be accelerated by exposure to light, elevated temperatures, or alkaline pH.
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: The primary degradation pathway for this compound in an aqueous solution is oxidation. This can lead to the formation of various products, including hydroxylated this compound derivatives. Under enzymatic conditions, this compound can be metabolized to indole-3-acetaldehyde. In the presence of certain reactive species, other condensation products may also form.
Troubleshooting Guides
Issue: Rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is neutral or alkaline, consider preparing your solution in a slightly acidic buffer (e.g., pH 4-6). |
| Exposure to Light | Store your solutions in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments. |
| Elevated Temperature | Store stock solutions and working solutions at recommended low temperatures (4°C for short-term, -20°C or colder for long-term). Avoid leaving solutions at room temperature for extended periods. |
| Oxidative Degradation | Prepare solutions with deoxygenated water or buffer. Consider purging the headspace of your storage vials with an inert gas like nitrogen or argon. |
| Contamination | Ensure high-purity water and reagents are used. Microbial contamination can also lead to degradation, so consider sterile filtering your solutions for long-term storage. |
Issue: Unexpected peaks appearing in my HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | These are likely degradation products of this compound. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products and compare their retention times and mass spectra. |
| Impure Starting Material | Analyze a freshly prepared solution of your this compound standard to check for the presence of impurities in the starting material. |
| Reaction with Buffer Components | In rare cases, this compound may react with certain buffer components. Try preparing the solution in a different buffer system to see if the unexpected peaks persist. |
Quantitative Data Summary
The following tables summarize the impact of different conditions on this compound stability. Please note that specific degradation rates can vary depending on the exact experimental conditions.
Table 1: Effect of pH on this compound Degradation
| pH | Temperature (°C) | Observation |
| < 7 | 25 | Generally stable for short periods. |
| 7.2 | 25 | Sparingly soluble; not recommended for storage for more than one day. |
| > 7 | 25 | Increased degradation observed. |
Note: Quantitative kinetic data for this compound degradation at various pH values in simple aqueous buffers is limited in publicly available literature. The stability is known to be pH-dependent, with greater stability in acidic conditions.
Table 2: Effect of Temperature on this compound Degradation
| Temperature (°C) | Condition | Observation |
| 4 | Aqueous Solution | Recommended for short-term storage. |
| 25 (Room Temperature) | Aqueous Solution | Degradation can occur, especially if exposed to light or non-ideal pH. A study showed stability in a specific HPLC mobile phase for up to 48 hours. |
| 40 and above | Aqueous Solution | Significant acceleration of degradation is expected. |
Note: This data is compiled from general recommendations and observations. For precise stability assessments, it is crucial to conduct experiment-specific stability studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound to assess its stability.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution). A typical starting point could be a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 280 nm.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (like methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare your this compound aqueous solution at the desired concentration in the buffer of interest.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution at various time points (e.g., 0, 24, 48 hours) under the storage conditions being tested.
-
Quantify the this compound concentration in the samples using the calibration curve. The appearance of new peaks with a decrease in the main this compound peak indicates degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tryptamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tryptamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound quantification?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative this compound analysis.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run matrix components elute and cause ion suppression or enhancement. A solution containing a known concentration of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Dips or peaks in the constant this compound signal indicate the retention times where matrix effects are occurring.
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Post-Extraction Spike: This quantitative method determines the magnitude of the matrix effect. It involves comparing the response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses indicates the percentage of signal suppression or enhancement.[1]
Q3: What are the primary strategies to overcome matrix effects in this compound LC-MS analysis?
A3: A multi-pronged approach is typically the most effective way to mitigate matrix effects. The main strategies include:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.
-
Use of an Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The most effective type is a Stable Isotope-Labeled (SIL) Internal Standard , such as this compound-d4. Since the SIL IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the IS response remains constant, allowing for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on resolving matrix-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Matrix components co-eluting with this compound. | Improve chromatographic separation by adjusting the mobile phase gradient or pH. Employ a more effective sample preparation method (e.g., switch from PPT to SPE) to remove interfering compounds. |
| Inconsistent Results (High %RSD) | Variable matrix effects between different samples. | Utilize a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for sample-to-sample variations in ion suppression or enhancement. Ensure the sample preparation method is robust and consistently applied to all samples. |
| Low Analyte Response (Ion Suppression) | High concentration of co-eluting matrix components, particularly phospholipids (B1166683) in plasma or serum. | Implement a more rigorous sample preparation technique. SPE is generally more effective at removing a wider range of interferences than PPT. Dilute the sample, if the concentration of this compound is high enough, to reduce the overall matrix load. |
| High Analyte Response (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of this compound. | While less common than suppression, this still leads to inaccurate results. The same solutions for ion suppression apply: improve sample cleanup and use a SIL internal standard. |
Quantitative Data on Matrix Effects and Recovery
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes typical performance characteristics of different extraction methods for this compound and similar analytes. Note that actual values can vary depending on the specific matrix, protocol, and analytical conditions.
| Sample Preparation Method | Typical Matrix Effect (%) | Typical Recovery (%) | Key Advantages |
| Protein Precipitation (PPT) | 50 - 80% (Suppression)[1] | 90 - 105%[1] | Fast, simple, and inexpensive. |
| Liquid-Liquid Extraction (LLE) | 85 - 100% | 70 - 90% | Cleaner extract than PPT, can concentrate the analyte. |
| Solid-Phase Extraction (SPE) | 95 - 110%[1] | 85 - 100%[1] | Provides the cleanest extract, highly selective, and can be automated. |
Matrix Effect is calculated as: (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Recovery is calculated as: (Peak area in pre-extraction spiked matrix / Peak area in post-extraction spiked matrix) x 100%.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
This protocol is a fast and straightforward method for sample cleanup, but it may be more susceptible to matrix effects compared to SPE or LLE.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing a suitable internal standard (e.g., 10 ng/mL this compound-d4)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
SPE provides a cleaner extract than PPT and is highly effective at minimizing matrix effects. This protocol uses a mixed-mode cation exchange sorbent, which is well-suited for basic compounds like this compound.
Materials:
-
Urine sample
-
Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Dilute the urine sample 1:1 with 2% formic acid in water. Load 1 mL of the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial and inject into the system.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Plasma
LLE is another effective technique for cleaning up complex samples and can provide good recovery and reduced matrix effects.
Materials:
-
Plasma sample
-
Methyl-tert-butyl ether (MTBE)
-
Saturated sodium borate (B1201080) buffer (pH 9)
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
To 200 µL of plasma, add 50 µL of the internal standard solution and 200 µL of saturated sodium borate buffer. Vortex briefly.
-
Add 1 mL of MTBE and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Transfer to an LC-MS vial for analysis.
Visualizations
Caption: Workflow for LC-MS analysis of this compound, including sample preparation and matrix effect evaluation.
Caption: A logical troubleshooting guide for addressing inaccurate results in this compound LC-MS analysis.
References
Strategies to prevent degradation of tryptamine samples during storage
Welcome to the Technical Support Center for Tryptamine Sample Management. This guide provides detailed strategies, troubleshooting advice, and experimental protocols to help you prevent the degradation of this compound samples during storage, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation from several environmental factors. The indole (B1671886) ring in its structure is highly reactive and prone to oxidation.[1] The main causes of degradation are:
-
Oxidation: Exposure to atmospheric oxygen is a primary degradation pathway, often leading to the formation of colored byproducts.[1][2] Tryptamines with a free hydroxyl group are particularly unstable and readily oxidize.[2]
-
Light: this compound solutions can be photosensitive, and exposure to UV light can accelerate degradation.[3][4]
-
Temperature: Elevated temperatures can significantly increase the rate of chemical degradation.[5][6][7] Thermal decomposition can occur, especially at temperatures above 100°C.[7][8]
-
Moisture: The presence of moisture can facilitate degradative reactions. It is crucial to keep samples dry.[9]
Q2: What is the ideal way to store pure, solid this compound for the long term?
A2: For long-term stability, solid this compound should be stored with protection from air, light, moisture, and heat.[9] According to one manufacturer, solid this compound can be stable for at least four years when stored at -20°C.[10] The recommended best practices are:
-
Atmosphere: Displace oxygen by backfilling the container with an inert gas like argon or nitrogen.[8] For smaller quantities, using a vacuum sealer with an oxygen absorber is also effective.[11]
-
Container: Use airtight, amber glass vials or bottles to protect from light and moisture.[11]
-
Handling: Before opening a container from the freezer, always allow it to warm to room temperature completely to prevent condensation from forming on the cold sample.[9]
Q3: How should I store this compound in a solution? Are there recommended solvents?
A3: this compound is significantly less stable in solution compared to its solid form, especially in aqueous buffers.[2][10] Long-term storage of this compound solutions is generally not recommended.[10] If you must prepare a stock solution:
-
Solvent Choice: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[10] These solvents should be purged with an inert gas before use.[10] Aqueous solutions should be prepared fresh and used as quickly as possible, preferably within the same day.[10]
-
Storage: If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. However, be aware that degradation will still occur more rapidly than in the solid state.[2]
Q4: Are certain substituted tryptamines more unstable than others?
A4: Yes. Tryptamines with a free hydroxyl group on the indole ring (such as 4-substituted tryptamines) are known to be particularly fragile and prone to oxidation. In contrast, acetylated esters are generally more stable than their hydroxyl counterparts.[2]
Troubleshooting Guide
Problem 1: My solid this compound sample has changed color and turned into a reddish or brownish goo.
-
Probable Cause: This is a classic sign of oxidation and potential polymerization. Exposure to air, moisture, or light has likely initiated the degradation process.
-
Solution: While the material may still retain some potency, it is no longer pure.[9] For quantitative or sensitive experiments, the sample should be discarded. To prevent this in the future, strictly follow the long-term storage protocols outlined above (Q2), with a particular focus on using an inert atmosphere and airtight, light-proof containers.[9][11]
Problem 2: I've observed a loss of potency in my experiments using a previously reliable this compound stock.
-
Probable Cause: The sample has likely degraded during storage. This is especially common for solutions stored for extended periods, even when frozen.[2] For solid samples, repeated opening and closing of the container without proper precautions (like warming to room temperature first or flushing with inert gas) can introduce enough air and moisture to cause gradual degradation.
-
Solution:
-
Verify Integrity: Perform an analytical check (e.g., HPLC, TLC) to assess the purity of the sample.
-
Use Fresh Sample: If degradation is confirmed, switch to a new, properly stored sample.
-
Review Storage Protocol: Ensure your storage and handling procedures minimize exposure to air, light, and moisture. For frequently used materials, consider aliquoting the solid into smaller, single-use vials to avoid compromising the entire stock.
-
Quantitative Data on this compound Stability
The stability of tryptamines is highly dependent on storage conditions. The following table summarizes findings from a stability study on this compound alkaloids in Psilocybe cubensis biomass, which demonstrates the impact of temperature and light over time.
| Storage Condition | Sample Form | Duration | Remaining Psilocybin Content (%) | Key Observation |
| Room Temperature (~20°C), Dark | Dried, Whole | 1.5 months | ~90% | Considered the most suitable condition for preserving dried material.[7][8][12] |
| Room Temperature (~20°C), Dark | Dried, Whole | 15 months | ~33% | Significant degradation occurs over extended periods even in the dark.[8] |
| Room Temperature (~20°C), Light | Dried, Whole | 1.5 months | ~65% | Light exposure significantly accelerates degradation compared to dark storage.[4] |
| Freezer, -20°C | Dried, Whole | 1.5 months | ~75% | Cold storage was less effective than dark, room temperature storage for this biological matrix.[8] |
| Freezer, -80°C | Fresh | 1.5 months | ~50% | The highest rate of degradation was observed in fresh samples stored at -80°C.[4][7][12] |
| Elevated Temperature (150°C) | Dried, Powder | 30 minutes | ~50% | Demonstrates significant thermal lability at high temperatures.[7] |
A manufacturer of pure this compound specifies that the crystalline solid is stable for ≥ 4 years when stored at -20°C .[10]
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Sample Storage
This protocol details the best practices for storing solid this compound to ensure maximum stability.
-
Environment: Perform all manipulations in a low-humidity environment. If possible, use a glove box purged with nitrogen or argon.
-
Aliquoting: Weigh the desired amount of this compound into small, single-use amber glass vials. This prevents contamination and degradation of the main stock.
-
Inert Atmosphere: Place the vials in a larger chamber or desiccator. Purge the chamber with a gentle stream of inert gas (argon or nitrogen) for several minutes to displace all oxygen.
-
Sealing: While under the inert atmosphere, tightly cap the vials. For an extra layer of protection, wrap the cap threads with parafilm.
-
Secondary Containment: Place the sealed vials inside a heat-sealable Mylar bag along with a desiccant packet and an oxygen absorber packet.[11]
-
Final Storage: Heat-seal the Mylar bag and place it in a labeled container in a -20°C or -80°C freezer.
-
Sample Retrieval: When a sample is needed, remove the entire Mylar bag from the freezer. Allow the bag to reach ambient room temperature before opening it to prevent moisture condensation on the cold vials.
Protocol 2: General Method for Stability Assessment by HPLC-UV
This protocol provides a framework for conducting a forced degradation study to assess this compound stability under various stress conditions.
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions (Forced Degradation):
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Heat the stock solution in a sealed vial at a controlled temperature (e.g., 80°C) for a specified time.
-
Photolytic: Expose the stock solution in a quartz cuvette to a UV light source.
-
Note: For each condition, prepare a control sample stored at optimal conditions (e.g., 4°C, dark).
-
-
Sample Analysis by HPLC-UV:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 or Biphenyl column (e.g., 100 mm x 3 mm, 5-μm particle size), is commonly used.[13]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from ~10% B to 40% B over 15-20 minutes.[13]
-
Flow Rate: ~0.4-1.0 mL/min.
-
Detection: Monitor at the UV absorbance maxima of this compound, around 280 nm.[10]
-
Injection: Inject equal volumes of the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area of the main this compound peak in the stressed sample to that of the control sample.
-
% Remaining = (Peak Area_stressed / Peak Area_control) * 100
-
Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Visualizations
Key Degradation Influences
The following diagram illustrates the primary environmental factors that lead to the degradation of this compound samples.
Caption: Key factors leading to the degradation of this compound samples.
Recommended Storage Decision Workflow
This workflow provides a logical guide for researchers to determine the appropriate storage method based on the sample type and intended duration of storage.
Caption: Decision workflow for selecting the correct this compound storage protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. oregon.gov [oregon.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. critical.consulting [critical.consulting]
- 9. bluelight.org [bluelight.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. reddit.com [reddit.com]
- 12. DETERMINATION OF this compound ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
Improving the resolution of tryptamine and its metabolites in HPLC
Welcome to the technical support center for the chromatographic analysis of tryptamine and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the resolution and overall quality of their HPLC analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and its related compounds.
Q1: Why am I seeing poor resolution or overlapping peaks for this compound and its metabolites?
Poor resolution is a common issue that can stem from several factors related to the column, mobile phase, or overall method.
-
Column Degradation: The column is a critical component, and its performance deteriorates over time. Contamination or degradation can lead to a loss of resolution. Consider replacing the column if its performance has declined gradually.
-
Inappropriate Mobile Phase: The composition of the mobile phase, including pH and solvent strength, is crucial for good separation. For basic compounds like tryptamines, adjusting the mobile phase pH can significantly alter retention and selectivity.
-
Suboptimal Flow Rate: Lowering the flow rate can sometimes increase peak efficiency and improve resolution, although it will lengthen the analysis time.
-
Method Development Issues: The selected column and mobile phase may not be suitable for the specific analytes. This compound and its metabolites are polar and may require specialized columns or techniques for effective separation.
Q2: My this compound peak is tailing or has a very broad shape. What is the cause and how can I fix it?
Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Residual Silanol (B1196071) Interactions: Standard silica-based C18 columns have acidic silanol groups (Si-OH) on their surface. At mid-range pH, these groups can become ionized (SiO-) and interact strongly with protonated basic analytes like this compound, causing peak tailing.
-
Solutions for Peak Tailing:
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., with formic acid or TFA) protonates the silanol groups, minimizing their interaction with the basic analytes.
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, leading to better peak shapes for basic compounds.
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Q3: this compound is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention?
This compound is a very polar compound and is often poorly retained on traditional C18 reversed-phase columns.
-
Increase Aqueous Content: In reversed-phase HPLC, decreasing the organic solvent percentage in the mobile phase increases the retention of polar compounds. However, be cautious of "hydrophobic collapse" if the mobile phase becomes too aqueous (>95% water) with some C18 columns.
-
Use an Aqueous-Stable Column: Columns specifically designed for high-aqueous mobile phases (e.g., AQ-type C18) are resistant to phase collapse and provide better retention for polar analytes.
-
Alternative Chromatography Modes: For highly polar compounds, alternative methods like HILIC or Ion-Pair Chromatography are often more effective.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is excellent for retaining and separating very polar compounds that are unretained in reversed-phase.
-
Ion-Pair Chromatography (IPC): This method involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.
-
Q4: My retention times are shifting from one run to the next. What could be the problem?
Shifting retention times can compromise the reliability of your data and indicate a problem with the system's stability.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can cause retention time drift. Prepare fresh mobile phase regularly.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and fluctuating retention times.
-
Temperature Fluctuations: Column temperature significantly affects retention. Using a column oven provides a stable temperature environment and improves reproducibility.
Data & Method Comparison
Choosing the right chromatographic approach is essential for resolving this compound and its structurally similar metabolites. The table below summarizes the characteristics of common HPLC modes used for this purpose.
| Chromatography Mode | Principle | Strengths for this compound Analysis | Common Issues & Considerations |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Well-established technique; good for separating this compound derivatives with different hydrophobicities. | Poor retention of polar this compound and metabolites; peak tailing of basic compounds due to silanol interactions. |
| HILIC | Separation based on partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Excellent retention and resolution for very polar compounds like this compound, serotonin, and amino acid precursors. | Sensitive to sample solvent composition and water content in the mobile phase; may require longer equilibration times. |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent in the mobile phase forms a neutral ion-pair with charged analytes, which are then retained on a reversed-phase column. | Significantly increases retention of charged/ionic analytes; allows for the use of standard reversed-phase columns. | Reagents can be aggressive to the column and system; requires extensive column flushing and may suppress MS signal. |
Experimental Protocols
Below are detailed starting-point methodologies for the analysis of this compound and its metabolites using different HPLC techniques. Note: These are general protocols and should be optimized for your specific instrument, column, and analytes of interest.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with pH Modification
This method is suitable for separating tryptamines with varying degrees of N-alkylation (e.g., this compound, DMT).
-
Column: C18, 2.1-4.6 mm ID, 100-150 mm length, <5 µm particle size. A column with high-purity silica and end-capping is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Increase linearly to a higher percentage (e.g., 40-70%) over 10-20 minutes to elute more hydrophobic metabolites.
-
Include a wash step at high %B (e.g., 95%) and a re-equilibration step at initial conditions.
-
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 345 nm). For higher sensitivity and specificity, couple with a Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for simultaneously analyzing polar compounds like tryptophan, this compound, serotonin, and kynurenine.
-
Column: HILIC stationary phase (e.g., amide, diol, or bare silica), 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Solvent B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
-
Gradient Elution:
-
Start at a high organic concentration (e.g., 95-100% A) to retain polar analytes.
-
Increase the percentage of Solvent B to elute the compounds.
-
Ensure a sufficient re-equilibration time at the end of the run.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: MS/MS is highly recommended due to the volatility of HILIC mobile phases and the need for high selectivity.
-
Sample Preparation: Reconstitute the final sample extract in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the initial HILIC mobile phase.
Visualizations: Workflows and Pathways
HPLC Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common HPLC issues like poor resolution and peak tailing.
A logical workflow for troubleshooting common HPLC problems.
Method Selection for this compound Analysis
This decision tree helps in selecting an appropriate HPLC strategy based on the specific analytical challenges.
A decision tree for selecting the optimal HPLC method.
Tryptophan Metabolic Pathways
This diagram illustrates the primary metabolic routes of tryptophan, leading to the formation of this compound, serotonin, and kynurenine, which are key targets in HPLC analysis.
Key metabolic pathways originating from tryptophan.
Addressing poor peak shape in tryptamine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of tryptamine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for basic compounds like this compound in reversed-phase high-performance liquid chromatography (HPLC) is often due to a combination of factors. The primary cause is the interaction of the basic amine functional group with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction mechanism, in addition to the desired hydrophobic interactions, can lead to peak tailing.[1][4]
Other significant factors include:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[5][6] If the pH is close to the pKa of this compound, both ionized and unionized forms of the molecule can exist, leading to peak distortion.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1][7]
-
Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase over time can lead to a decline in performance and poor peak shapes.[3][8]
-
System Dead Volume: Excessive volume in tubing and connections outside of the column can cause peak broadening.[1]
Q2: How can I prevent peak tailing when analyzing this compound?
Peak tailing is a common issue when analyzing basic compounds like this compound.[1] Here are several strategies to mitigate this problem:
-
Use a Base-Deactivated Column: These columns are specifically designed for the analysis of basic compounds.[9][10] They have a reduced number of accessible silanol groups, which minimizes the secondary interactions that cause tailing.[9][10] This can be achieved through end-capping, where residual silanol groups are chemically bonded with a small organic group, or by using a polar-embedded stationary phase.[9]
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can help to ensure that this compound is in a single ionic state. For basic compounds, a low pH (around 2-3) will protonate the amine group, which can reduce interaction with silanol groups.[11] Conversely, a higher pH (around 7-8) can suppress the ionization of silanol groups.[8]
-
Add Mobile Phase Modifiers: The addition of a small amount of a basic compound, such as triethylamine (B128534) (TEA) or other amines, to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.[2][12][13]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to reduce silanol interactions and improve peak symmetry.[7]
Q3: My this compound peak is showing fronting. What could be the cause and how do I fix it?
Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors:[14][15][16]
-
Column Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[15][16] To resolve this, dilute your sample or reduce the injection volume.[15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.
-
Poor Column Packing or Collapse: A poorly packed column or a collapse of the stationary phase bed can create channels that lead to peak fronting.[14][15] In this case, the column may need to be replaced.
Q4: I am observing split peaks for this compound. What is the likely problem?
Split peaks can be a frustrating issue, and the cause depends on whether all peaks in the chromatogram are split or just the this compound peak.[14][17][18]
-
If all peaks are split: This usually indicates a problem at the head of the column or before the column.[17][19]
-
Partially Blocked Inlet Frit: The frit at the inlet of the column can become blocked with particulate matter from the sample or the HPLC system.[7][19] This causes the sample to be unevenly distributed onto the column, leading to split peaks.[19]
-
Column Void: A void or channel in the packing material at the top of the column can have a similar effect.[17]
-
Troubleshooting: You can try back-flushing the column to dislodge any blockage. If a void has formed, the column will likely need to be replaced.[7]
-
-
If only the this compound peak is split: This suggests an issue specific to the interaction of this compound with the chromatographic system.[17]
-
Co-elution with an Impurity: It's possible that an impurity is co-eluting with your this compound peak. Try changing the separation conditions (e.g., mobile phase composition, gradient) to see if the two peaks can be resolved.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is not compatible with the mobile phase, it can cause the peak to split.[14] Try dissolving the sample in the mobile phase.
-
On-Column Degradation: this compound could be degrading on the column, leading to the appearance of a second peak.
-
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to diagnose and correct peak fronting and splitting issues.
Troubleshooting Workflow for Peak Fronting and Splitting
Caption: A decision tree for troubleshooting peak fronting and splitting.
Quantitative Data Summary
The following table summarizes key chromatographic parameters and their typical ranges for optimizing this compound analysis.
| Parameter | Recommended Range | Potential Impact on Peak Shape |
| Mobile Phase pH | 2.5 - 4.0 or 7.0 - 8.5 | Operating near the pKa of this compound can cause peak distortion. Low pH protonates this compound, reducing silanol interactions. High pH suppresses silanol ionization.[5][6][8][11] |
| Buffer Concentration | 10 - 50 mM | Higher concentrations can help mask residual silanol groups and improve peak symmetry.[7] |
| Mobile Phase Additive | 0.1 - 0.5% (v/v) Triethylamine (TEA) | Competes with this compound for active silanol sites, reducing peak tailing.[20] |
| Column Temperature | 30 - 50 °C | Higher temperatures can improve peak efficiency and reduce tailing, but may affect column stability. |
| Flow Rate | 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns) | Deviations from the optimal flow rate can lead to peak broadening. |
| Injection Volume | 1 - 20 µL | High injection volumes can lead to column overload and peak fronting.[15] |
| Sample Concentration | < 1 mg/mL | High concentrations can cause column overload and peak distortion.[7] |
Experimental Protocols
Protocol 1: General Column Washing Procedure for Reversed-Phase Columns
This protocol is designed to remove contaminants from a C18 or similar reversed-phase column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
Procedure:
-
Disconnect the column from the detector. This is to prevent any dislodged particles from entering the detector flow cell.
-
Flush with mobile phase without buffer: If your mobile phase contains a buffer, flush the column with a mixture of the same organic solvent and water (at the same ratio) but without the buffer salts for 10-15 column volumes.
-
Flush with 100% Acetonitrile: Wash the column with 100% acetonitrile for at least 30 minutes at a flow rate of 1 mL/min.[21]
-
Flush with 100% Isopropanol: For strongly retained non-polar contaminants, flush the column with 100% isopropanol for 30 minutes.
-
Flush with 100% Methanol: Further wash with 100% methanol for 30 minutes.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes to remove any residual organic solvents.[21]
-
Equilibrate with Initial Mobile Phase: Re-equilibrate the column with your initial mobile phase composition until a stable baseline is achieved.
-
Reconnect to the detector and test performance.
Protocol 2: Mobile Phase Preparation with Additives
This protocol describes how to prepare a mobile phase containing triethylamine (TEA) to improve the peak shape of basic compounds like this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Triethylamine (TEA), HPLC grade
-
Formic acid or acetic acid (for pH adjustment)
-
0.45 µm filter
Procedure:
-
Measure the aqueous component: In a clean glass container, measure the required volume of HPLC-grade water.
-
Add TEA: Carefully add the desired amount of TEA to the aqueous component. For a 0.1% (v/v) concentration, add 1 mL of TEA to 999 mL of water.
-
Adjust pH: If necessary, adjust the pH of the aqueous solution to the desired level using a suitable acid (e.g., formic acid).
-
Add the organic solvent: Add the required volume of the organic solvent (e.g., acetonitrile or methanol) to the aqueous solution.
-
Mix thoroughly: Swirl the mixture gently to ensure it is homogeneous.
-
Degas the mobile phase: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
Filter the mobile phase: Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 10. How do intrinsically base-deactivated phases work? [restek.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Microwave-Assisted Extraction for Tryptamines from Fungi
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted extraction (MAE) to extract tryptamines, such as psilocybin and psilocin, from fungal matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using Microwave-Assisted Extraction (MAE) for tryptamines from fungi?
A1: MAE offers several advantages over traditional extraction methods for tryptamines. It is a more efficient technique that can lead to higher yields in shorter extraction times.[1] This method also generally requires less solvent, reducing both cost and environmental impact.[2] The targeted heating of the sample matrix by microwaves can enhance the extraction of thermally sensitive compounds like tryptamines when optimized correctly.[3]
Q2: What are the optimal parameters for MAE of psilocybin and psilocin from Psilocybe cubensis?
A2: Based on a Box-Behnken experimental design, the optimal conditions for MAE of psilocybin and psilocin from Psilocybe cubensis have been identified as follows:
-
Temperature: 50 °C[4]
-
Solvent: 60% methanol (B129727) in water[4]
-
Sample-to-Solvent Ratio: 0.6 g of fungal sample to 10 mL of solvent[4]
-
Extraction Time: 5 minutes[4]
These mild conditions, combined with a rapid extraction time, provide an economical and efficient methodology.[5]
Q3: Can MAE lead to the degradation of tryptamines?
A3: Yes, like any extraction technique involving heat, there is a potential for thermal degradation of tryptamines if the parameters are not optimized.[4] Psilocin, in particular, is sensitive to temperature and oxidation.[6] Studies have shown that at temperatures above 50°C, the yield of psilocin can decrease, with a significant drop observed at 125°C.[4] Therefore, careful control of temperature and extraction time is crucial to minimize degradation.
Q4: What type of solvent is most effective for MAE of tryptamines?
A4: Polar solvents are generally most effective for extracting polar tryptamines like psilocybin.[6] Methanol and ethanol (B145695) are commonly used.[1] An optimized study found that a 60% methanol-water mixture provided the highest yields for both psilocybin and psilocin.[4] Acidified methanol has also been shown to be an effective solvent, as it can increase the solubility of phosphorylated tryptamines.[7]
Q5: How does the particle size of the fungal material affect extraction efficiency?
A5: For dried mushrooms, grinding them into a fine powder significantly improves extraction yields.[8] Homogenizing the dried fungal material to a powder increases the surface area available for solvent interaction, leading to a more efficient extraction of tryptamines.[8] Conversely, for fresh mushrooms, chopping them into small pieces can lead to extensive bluing and degradation of tryptamines.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no tryptamine yield | 1. Sub-optimal MAE parameters: Incorrect temperature, solvent composition, or extraction time.[4] 2. Inadequate sample preparation: Fungal material not properly dried or ground.[8] 3. Solvent choice: The solvent may not be optimal for the target tryptamines.[6] 4. Degradation: Excessive temperature or prolonged extraction time may have degraded the tryptamines.[4] | 1. Optimize MAE parameters: Refer to the recommended optimal conditions (50°C, 60% methanol, 0.6 g/10 mL sample-to-solvent ratio, 5 min).[4] Perform a design of experiments (DoE) if working with a different fungal species. 2. Proper sample preparation: Ensure dried mushrooms are ground to a fine powder (<40 μm).[1] For fresh mushrooms, consider the potential for degradation with excessive mechanical damage.[7] 3. Solvent optimization: Test different solvent systems, including varying percentages of methanol or ethanol in water. Consider using acidified solvents.[6][7] 4. Minimize degradation: Use the lowest effective temperature and shortest extraction time.[4] |
| Inconsistent or poor reproducibility of results | 1. Heterogeneity of fungal material: this compound content can vary significantly between different parts of the mushroom (e.g., caps (B75204) vs. stems) and between individual specimens.[6][7] 2. Inconsistent sample preparation: Variations in particle size or moisture content.[8] 3. Fluctuations in MAE parameters: Inconsistent temperature or microwave power delivery. | 1. Homogenize sample: Thoroughly mix the powdered fungal material to ensure a representative sample for each extraction. 2. Standardize preparation: Implement a consistent protocol for drying, grinding, and storing the fungal material. 3. Calibrate and monitor equipment: Ensure the microwave reactor is functioning correctly and delivering consistent power and temperature. |
| Evidence of psilocin degradation (e.g., bluing of extract) | 1. Oxidation: Psilocin is susceptible to oxidation, which can be accelerated by mechanical damage to fresh mushrooms and exposure to air.[6][7] 2. High temperature: Elevated temperatures during extraction can lead to psilocin degradation.[4] | 1. Handle fresh material carefully: Minimize mechanical damage to fresh mushrooms before extraction.[7] 2. Use antioxidants or inert atmosphere: Consider adding antioxidants to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Maintain low temperature: Adhere to the optimized low temperature of 50°C for extraction.[4] |
| Difficulty in post-extraction analysis (e.g., chromatography) | 1. Matrix effects: Co-extracted compounds from the fungal matrix can interfere with analytical methods like HPLC or LC-MS/MS.[9] 2. Improper sample cleanup: Residual particulate matter or interfering compounds in the final extract. | 1. Implement a sample cleanup step: Use solid-phase extraction (SPE) or filtration (e.g., 0.22 µm syringe filter) to remove interfering compounds and particulates before analysis.[5] 2. Optimize analytical method: Adjust the mobile phase, gradient, or column chemistry to improve the separation of target tryptamines from matrix components. |
Data Presentation
Table 1: Optimized MAE Parameters from Box-Behnken Design for Psilocybe cubensis
| Parameter | Optimized Value | Reference |
| Temperature (°C) | 50 | [4] |
| Methanol Concentration (%) | 60 | [4] |
| Sample-to-Solvent Ratio (g/10 mL) | 0.6 | [4] |
| Extraction Time (min) | 5 | [4] |
Table 2: Comparison of this compound Yields using Optimized MAE vs. Other Methods
| Extraction Method | Psilocybin Yield (mg/g) | Psilocin Yield (mg/g) | Total Alkaloid Yield (mg/g) | Reference |
| Optimized MAE | 0.354 ± 0.085 | 1.255 ± 0.098 | 1.609 ± 0.081 | [10] |
| Ultrasound-Assisted Extraction (UAE) - Study 1 | 1.151 ± 0.228 | 0.126 ± 0.066 | Not Reported | [4] |
| Ultrasound-Assisted Extraction (UAE) - Study 2 | 0.835 ± 0.465 | 0.280 ± 0.140 | Not Reported | [4] |
| Vortexing | 0.54 | 0.25 | Not Reported | [4] |
Experimental Protocols
Optimized Microwave-Assisted Extraction (MAE) Protocol for Tryptamines from Psilocybe cubensis
This protocol is based on the optimized parameters determined by Ramirez-Cabrera et al. (2022).[4]
-
Sample Preparation:
-
Extraction Solvent Preparation:
-
Prepare a 60% (v/v) methanol-water solution using HPLC-grade methanol and Milli-Q water.[4]
-
-
Microwave-Assisted Extraction:
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through a 0.22 µm syringe filter to remove any solid particles.[5]
-
The resulting filtrate is ready for analysis by methods such as UHPLC.
-
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Extraction of Tryptamines from Fungi.
Caption: Troubleshooting Logic for Low this compound Yield in MAE.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Optimization through a Box–Behnken Experimental Design of the Microwave-Assisted Extraction of the Psychoactive Compounds in Hallucinogenic Fungi (Psylocibe cubensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. critical.consulting [critical.consulting]
- 8. oregon.gov [oregon.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Reducing background noise in mass spectrometry for trace tryptamine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in mass spectrometry for trace tryptamine detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my LC-MS system when analyzing tryptamines?
A1: Background noise in LC-MS can be categorized into three main types: chemical, electronic, and environmental noise.
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include:
-
Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), water, and additives like formic acid or ammonium (B1175870) formate (B1220265) are a primary source of background noise. Using high-purity, LC-MS grade solvents and fresh mobile phases is critical.
-
Sample Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine, hair) like phospholipids (B1166683) can co-elute with tryptamines, causing ion suppression or enhancement, which manifests as noise and affects quantification.
-
Leachables: Plasticizers (e.g., phthalates) from labware and polymers like polyethylene (B3416737) glycol (PEG) can leach into solvents or samples, creating interfering peaks.
-
System Contamination: Residuals from previous analyses, cleaning agents, or buildup in the LC system, tubing, or ion source can contribute to a high baseline. Column bleed is another potential source.
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. In modern instruments, this is typically less of a concern than chemical noise.
-
Environmental Noise: Volatile compounds in the lab air, such as from cleaning products, can be a source of contamination.
Q2: My baseline is consistently high, even during blank injections. What should I check first?
A2: A high baseline in blank injections points to contamination in the mobile phase or the LC-MS system itself.
-
Verify Solvent and Additive Purity: Ensure you are using fresh, high-purity, LC-MS grade solvents and additives. Lower-grade solvents can contain significant impurities, especially in the low mass range typical for small molecules like tryptamines. Avoid "topping off" solvent reservoirs to prevent the accumulation of contaminants.
-
Check Mobile Phase Preparation: Prepare mobile phases fresh daily, if possible. Microbial growth can occur in improperly stored aqueous mobile phases, contributing to noise.
-
System Flushing: If new solvents don't solve the issue, your system may be contaminated. Perform a systematic flush of the entire LC system, starting with the pumps and injector, and then introducing the column. A common flushing sequence involves using a series of high-purity solvents like isopropanol, acetonitrile (B52724), and water.
-
Isolate the Source: To determine if the contamination is from the LC or the MS, you can divert the LC flow to waste and observe the MS baseline. If the noise decreases, the source is likely the LC system (solvents, tubing, column). If it remains high, the issue may be in the MS ion source or gas lines.
Q3: How can I minimize matrix effects when analyzing tryptamines in complex biological samples like plasma or hair?
A3: Minimizing matrix effects is crucial for accurate trace-level detection. The most effective strategy is to improve your sample preparation protocol to remove interfering endogenous compounds before analysis.
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is used to precipitate proteins from the sample. While effective for removing proteins, it may not remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the tryptamines into an organic solvent, leaving many matrix components behind in the aqueous phase. Adjusting the pH can improve the selectivity of the extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleanup and can significantly reduce matrix effects. It allows for more selective isolation of tryptamines from the sample matrix.
-
Dilution: In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Q4: Which mass spectrometer interface settings can I optimize to reduce background noise for this compound analysis?
A4: Optimizing the ionization source conditions is one of the most effective ways to improve the signal-to-noise (S/N) ratio.
-
Cone Gas Flow Rate: The cone gas helps to prevent neutral, non-volatile contaminants from entering the mass spectrometer. Optimizing the flow rate can significantly reduce background noise from these sources.
-
Cone Voltage/Declustering Potential: The cone voltage can be adjusted to improve analyte signal. However, it can also be used to fragment background ions or adducts, which can sometimes reduce baseline noise.
-
Nebulizer and Drying Gas: The flow and temperature of the nebulizing and drying gases are critical for efficient desolvation of the LC eluent. Inefficient desolvation can compromise the analytical response. These settings should be optimized for the specific flow rate and mobile phase composition being used.
-
Ion Source Position: The physical position of the ESI probe can be optimized to maximize the transmission of analyte ions into the mass spectrometer, thereby improving the signal relative to the noise.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of High Background Noise
This guide provides a logical workflow to identify and resolve the source of high background noise.
Step 1: Initial Assessment (Blank Injection)
-
Action: Run a blank injection using your analytical method (mobile phase without a sample).
-
Analysis: Observe the Total Ion Chromatogram (TIC). A high, noisy, or drifting baseline indicates a systemic issue. If specific, persistent peaks appear, they may be contaminants.
Step 2: Isolate the Noise Source (LC vs. MS)
-
Action: Disconnect the column from the mass spectrometer and direct the LC flow to waste. Infuse a clean, standard solution directly into the MS if possible, or simply monitor the baseline with the gas flows on.
-
Analysis:
-
If Noise Persists: The issue is likely within the mass spectrometer (e.g., dirty ion source, contaminated gas lines, or electronics). Proceed to MS-focused troubleshooting.
-
If Noise Disappears: The contamination source is the LC system. Proceed to LC-focused troubleshooting.
-
Step 3: LC System Troubleshooting
-
Mobile Phase: Prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and additives. Sonicate to degas.
-
Bypass Components: Systematically bypass individual LC components (autosampler, column) to pinpoint the source of contamination.
-
System Flush: If contamination is confirmed, perform a thorough system flush as detailed in the protocol below.
Step 4: MS System Troubleshooting
-
Ion Source Cleaning: Clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's guidelines. A dirty source is a common cause of high background.
-
Check Gas Lines: Ensure gas lines are clean and leak-free.
-
Instrument Bake-out/Steam Cleaning: Running the system overnight at high drying gas temperatures and flows can help "steam clean" the interface and reduce background.
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects
The choice of sample preparation can dramatically impact background noise from matrix interference.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Non-selective; phospholipids and other small molecules remain, potentially causing significant matrix effects. | Initial screening, high-throughput analysis where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on solubility. | Good for removing highly polar/non-polar interferences; can be made more selective by adjusting pH. | Can be labor-intensive, requires solvent optimization, may have lower recovery. | Samples where analytes have significantly different polarity from major interferences. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while matrix components are washed away. | Highly selective, provides very clean extracts, significantly reduces matrix effects. | More complex method development, more expensive, can be lower throughput. | Trace-level quantification requiring minimal background and high sensitivity. |
Experimental Protocols
Protocol 1: General Purpose Protein Precipitation for Plasma Samples
This protocol is adapted from methodologies used for the analysis of tryptamines in biological fluids.
-
Sample Aliquoting: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of your internal standard solution (e.g., a deuterated this compound analogue).
-
Precipitation: Add 150 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: System Flush for High Background Reduction
This protocol is a general guide for cleaning a contaminated LC system.
-
Preparation: Remove the column and replace it with a union. Direct the flow to waste.
-
Solvent Preparation: Prepare fresh bottles of high-purity solvents:
-
A: 100% Isopropanol (IPA)
-
B: 100% Acetonitrile (ACN)
-
C: 100% Methanol (MeOH)
-
D: 100% LC-MS Grade Water
-
-
Pump and Line Flush: Purge each solvent line individually for 10 minutes with IPA at 1-2 mL/min.
-
System Wash Gradient: Run a series of isocratic and gradient steps to wash the entire system. For example, run for 20-30 minutes for each of the following steps at 0.5 mL/min:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
100% Water
-
-
Re-equilibration: Reinstall the column. Equilibrate the system with your initial mobile phase conditions until a stable, low-noise baseline is achieved.
-
Verification: Perform several blank injections to confirm the background noise has been reduced.
Visualizations
Caption: A logical workflow for diagnosing high background noise.
Caption: How matrix components interfere and strategies to mitigate them.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tryptamine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of tryptamine in human urine samples. The selection of an appropriate analytical method is critical for accuracy, precision, and reliability in clinical and forensic toxicology, as well as in research settings. This document outlines the performance characteristics of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—supported by experimental data from peer-reviewed studies. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable method for your specific research needs.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the determination of this compound and related compounds in urine, providing a clear comparison of their analytical performance.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%RSD) |
| This compound & other psychoactive compounds | 0.10 | 0.31 | Not Specified | 74.1 - 111.6 | <2.5 |
| Designer Drugs (including some tryptamines) | Not Specified | 1 | 1 - 200 | Not Specified | <15 at LOQ, <10 at higher conc. |
| 5-MeO-DiPT & Bufotenine | Not Specified | Not Specified | 0.90 - 5,890 | Not Specified | <15 |
| Tryptophan & related metabolites | 1 - 150 | 3 - 300 | Not Specified | 82.5 - 113.2 | Intra-day: 1.00-13.84, Inter-day: 1.5-14.3 |
| Tryptophan & related metabolites | Not Specified | Not Specified | 6 - 100,000 | 97 - 107 | 1.17 - 12.46 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%RSD) |
| Designer Tryptamines & Phenethylamines | 5 - 10 | Not Specified | 50 - 1000 | Not Specified | Not Specified |
Table 3: High-Performance Liquid Chromatography (HPLC)
| Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |
| This compound & Serotonin | Satisfactory for analysis | Satisfactory for analysis | Not Specified | Not Specified | Not Specified |
| N-dimethylated indoleamines | Not Specified | 5.0 ng/mL (for all analytes) | 5 - 200 ng/mL | >80 | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL urine sample, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Specific Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add 2 mL of 100 mM phosphate (B84403) buffer (pH 6) and an internal standard.[1][2]
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, 0.1 M acetic acid, and methanol.[1]
-
Elute the analytes with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.[1]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization.
-
Derivatize the extract using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) by heating at 65°C for 15 minutes.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Alkalinize the urine sample with a phosphate buffer (pH 10.0).
-
Extract the analytes with a mixture of n-propanol in diethyl ether.
-
Back-extract the analytes into an acidic solution (0.1 M HCl).
-
Inject an aliquot of the acidic phase into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm or fluorescence detection with appropriate excitation and emission wavelengths.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for the validation of an analytical method for this compound in urine.
Caption: Comparative workflow of LC-MS/MS and GC-MS methods for this compound analysis.
References
A Comparative Analysis of Tryptamine Binding Affinities at Serotonin (5-HT) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of various tryptamine derivatives at several key serotonin (B10506) (5-HT) receptor subtypes. The data herein is compiled from multiple peer-reviewed studies to facilitate a comprehensive understanding of the structure-activity relationships of these compounds. This information is intended to be a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of tryptamines at various 5-HT receptors. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| This compound | - | >10,000 | - | - | - | 1,600 |
| N,N-Dimethylthis compound (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 1,100 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
| N,N-Diallylthis compound (DALT) | 224 | 701 | 1,014 | 1,087 | 8,993 | 3,745 |
| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 213 | 10,000 |
| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 1,130 | 499 |
| N-Benzylthis compound | - | 245 | 100 | 186 | - | - |
| 4-Hydroxythis compound | 95 | - | - | 40 | - | - |
| Data compiled from multiple sources.[1] Note: '-' indicates data not available in the cited sources. Experimental conditions may vary between studies. |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays . This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand and a receptor.
Principle of the Radioligand Binding Assay
The assay is based on the principle of competition between a radiolabeled ligand (with known high affinity and specificity for the target receptor) and a test compound (the this compound analog) for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Generalized Protocol
-
Receptor Preparation: Membranes from cells (e.g., HEK293 cells) stably expressing the human 5-HT receptor of interest, or from native tissues, are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).[2]
-
Incubation: The receptor preparation is incubated in the presence of a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors, or [³H]-LSD for 5-HT6 receptors) and varying concentrations of the unlabeled test compound.[2]
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing ligand.
-
Non-specific Binding: Measured in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.
-
Specific Binding: Calculated as the difference between total binding and non-specific binding.[2]
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Signaling Pathways and Experimental Workflows
5-HT Receptor Signaling
Most 5-HT receptors, with the exception of the 5-HT3 receptor (which is a ligand-gated ion channel), are G-protein coupled receptors (GPCRs).[3][4] They modulate various intracellular signaling cascades upon activation.
-
5-HT1 and 5-HT5 Receptor Subtypes: These are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
5-HT2 Receptor Subtypes (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins.[3] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][6]
-
5-HT4, 5-HT6, and 5-HT7 Receptor Subtypes: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3]
The psychedelic effects of many tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor.[7][8]
Caption: Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound analogs.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Profiles for this compound Psychedelics and Effects of 4-Propionoxy- N,N-dimethylthis compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Tryptamine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of tryptamines is crucial for a wide range of applications, from pharmacokinetic studies and metabolic profiling to forensic toxicology and quality control of psychedelic substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them depends on various factors including the specific tryptamine, the sample matrix, required sensitivity, and the analytical objective.
This guide provides an objective comparison of HPLC and GC-MS methods for this compound analysis, supported by experimental data and detailed methodologies, to assist in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1][2] | Requires volatile and thermally stable compounds or derivatization.[1][3] |
| Derivatization | Generally not required, though can be used to enhance detection.[1][4] | Often necessary to improve volatility and thermal stability of tryptamines.[1][5] |
| Sensitivity | Method-dependent, with LC-MS/MS offering very high sensitivity.[1] | High sensitivity, particularly with selected ion monitoring (SIM).[1] |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS).[1] | Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.[1] |
| Instrumentation Cost | Generally lower to moderate for HPLC-UV, higher for LC-MS.[1] | Moderate to high.[1] |
| Primary Application | Well-suited for routine analysis of tryptamines in various matrices, including biological fluids.[1] | A robust method for sensitive and specific analysis, often used for confirmation and forensic purposes.[1][5] |
Experimental Workflows
The general workflow for cross-validating analytical methods involves several key stages, from sample preparation to data comparison.
Detailed Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of tryptamines by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the analysis of tryptamines in biological matrices.[6][7]
-
Sample Preparation: A simple protein precipitation method can be employed for serum or plasma samples. To a small volume of the sample (e.g., 20 µL), an internal standard is added, followed by a protein precipitating agent like acetonitrile (B52724). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[1] For other samples like plant material or fungal fruiting bodies, a methanolic extraction may be performed.[8]
-
Instrumentation: A liquid chromatograph coupled to a photodiode array (PDA) detector or a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][9][10]
-
Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.3-1.0 mL/min).[6][7][9]
-
Injection Volume: A small injection volume (e.g., 5 µL).[1][11]
-
-
Mass Spectrometry Conditions (for LC-MS/MS):
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure based on methods for the analysis of various tryptamines.[5][11][12]
-
Sample Preparation and Derivatization: For urine samples, an extraction with a solid-phase extraction (SPE) column may be performed. For other samples, a liquid-liquid extraction can be used. The sample is made basic (e.g., with NaOH) and extracted with an organic solvent like methylene (B1212753) chloride. The organic extract is then dried over anhydrous sodium sulfate.[11] Derivatization is often required to improve the volatility and thermal stability of tryptamines. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-1ms or HP-5MS is frequently used.[11][12]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial oven temperature is held for a short period, then ramped up to a final temperature.[11]
-
Injection Mode: Splitless or split injection depending on the concentration of the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization.[5]
-
Detection: Full scan mode for identification of unknown tryptamines or Selected Ion Monitoring (SIM) mode for quantification of target analytes.
-
Performance Comparison
The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of tryptamines and related compounds. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 20 pg/mg (in hair, UHPLC-MS/MS)[7] |
| Limit of Quantification (LOQ) | 3 - 50 pg/mg (in hair, UHPLC-MS/MS)[7] |
| Accuracy (Recovery) | 85 - 115%[7] |
| Precision (RSD) | < 15%[7] |
Table 2: GC-MS Method Performance
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | Analyte and matrix dependent, generally in the low ng/mL range. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, generally in the low to mid ng/mL range. |
| Accuracy (Recovery) | 70 - 110%[13] |
| Precision (RSD) | < 20%[13] |
Logical Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for this compound analysis is guided by a set of logical considerations related to the analyte's properties and the analytical goals.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of tryptamines. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method that often avoids the need for derivatization, making it suitable for high-throughput analysis of biological samples.[1] GC-MS provides excellent selectivity and is a well-established technique for the confirmation of tryptamines.[1] While it frequently requires a derivatization step to enhance analyte volatility, GC-MS can achieve very low limits of detection and provides detailed structural information crucial for unambiguous identification.[1][5]
For routine analysis and quantification in complex matrices like serum or plasma, LC-MS/MS may be the preferred method due to its simpler sample preparation and suitability for non-volatile and thermally labile compounds.[1] For forensic applications or when high-confidence structural confirmation is paramount, GC-MS remains an invaluable tool.[5] Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation parameters, sample matrix, required sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 7. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Novel Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The study of how novel tryptamine derivatives are metabolized is crucial for understanding their pharmacokinetic profiles, efficacy, and potential toxicity. This guide provides a comparative analysis of in vitro and in vivo metabolic studies, offering insights into how laboratory-based assays predict the metabolic fate of these compounds in living organisms. We will delve into the experimental data, detailed methodologies, and the correlation between these two essential approaches in drug development.
Introduction: The Importance of Metabolic Studies
The metabolism of a drug candidate significantly influences its bioavailability, duration of action, and safety. Novel this compound derivatives, often investigated for their potential therapeutic applications, undergo extensive metabolic transformations mediated primarily by cytochrome P450 (CYP) enzymes. Understanding these pathways is paramount. In vitro methods offer a controlled environment to identify metabolic routes and the enzymes involved, while in vivo studies provide a holistic view of the drug's disposition in a complete biological system. This guide will explore the metabolic profiles of specific novel tryptamines, such as 5-MeO-DALT and 5-MeO-DMT, to illustrate the comparison between in vitro and in vivo findings.
Comparative Metabolic Profiles: In Vitro vs. In Vivo
The following tables summarize the metabolic data for select novel this compound derivatives, highlighting the metabolites identified in both in vitro (human liver microsomes) and in vivo (animal models) studies.
Table 1: Metabolism of 5-Methoxy-N,N-diallylthis compound (5-MeO-DALT)
| Metabolite | In Vitro (Human Liver Microsomes) | In Vivo (Rat Urine) | Metabolic Pathway |
| Parent Drug | 5-MeO-DALT | Detected | - |
| M1 | N-deallylation | Detected | Dealkylation |
| M2 | O-demethylation | Detected | Demethylation |
| M3 | Hydroxylation (indole ring) | Detected | Oxidation |
| M4 | N-oxidation | Not Detected | Oxidation |
| M5 | Glucuronide Conjugate of M2 | Not Detected | Phase II Conjugation |
Data synthesized from studies on the metabolism of 5-MeO-DALT.
Table 2: Metabolism of 5-Methoxy-N,N-dimethylthis compound (5-MeO-DMT)
| Metabolite | In Vitro (Human Liver Microsomes) | In Vivo (Human & Rodent) | Metabolic Pathway |
| Parent Drug | 5-MeO-DMT | Detected | - |
| M1 | 5-hydroxy-N,N-dimethylthis compound (Bufotenin) | Detected | O-demethylation |
| M2 | N,N-dimethylthis compound N'-oxide | Detected | N-oxidation |
| M3 | 5-methoxy-N-methylthis compound | Detected | N-demethylation |
| M4 | 5-methoxyindole-3-acetic acid (5-MIAA) | Detected | Deamination & Oxidation |
| M5 | Bufotenin Glucuronide | Not Detected | Phase II Conjugation |
Data synthesized from various toxicological and metabolic studies of 5-MeO-DMT.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the typical experimental procedures for both in vitro and in vivo metabolic studies of novel this compound derivatives.
In Vitro Metabolism Protocol
In vitro studies commonly utilize human liver microsomes (HLMs) to investigate Phase I metabolism.
-
Incubation: HLMs are incubated with the novel this compound derivative at a specific concentration (e.g., 10 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by adding a NADPH-regenerating system, which is essential for the activity of CYP enzymes.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes) at 37°C, the reaction is stopped by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.
-
Sample Preparation: The mixture is centrifuged to remove the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Analysis: The sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
In Vivo Metabolism Protocol
In vivo studies typically involve the administration of the compound to an animal model, followed by the collection and analysis of biological samples.
-
Animal Model: Male Sprague-Dawley rats are often used as the animal model.
-
Drug Administration: The novel this compound derivative is administered to the rats, often via intraperitoneal injection, at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: Urine and feces are collected over a 24-hour period using metabolic cages. Blood samples may also be collected at various time points.
-
Sample Preparation: Urine samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, making them detectable by LC-MS/MS. Samples are then extracted using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Analysis: The processed samples are analyzed using LC-MS/MS to identify and quantify the parent drug and its metabolites.
Visualizing the Workflow and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a representative metabolic pathway.
Caption: A comparative workflow of in vitro and in vivo metabolic studies.
Caption: A generalized metabolic pathway for novel this compound derivatives.
Discussion: Bridging the Gap Between In Vitro and In Vivo
The data presented reveal both consistencies and discrepancies between in vitro and in vivo metabolic studies of novel tryptamines.
-
Correlation: Phase I metabolic pathways, such as N-dealkylation, O-demethylation, and hydroxylation, identified in vitro using human liver microsomes are generally well-correlated with the metabolites found in vivo in animal models. This underscores the utility of in vitro systems as a predictive tool for identifying major metabolic routes.
-
Discrepancies: A key difference lies in the detection of Phase II metabolites. In vitro systems using liver microsomes primarily contain Phase I enzymes (CYPs) and may not fully capture Phase II conjugation reactions like glucuronidation. These conjugated metabolites are often abundantly found in in vivo samples, particularly in urine, as they represent a major pathway for drug elimination. This highlights the necessity of in vivo studies to obtain a complete picture of a drug's metabolic fate.
-
Enzyme Contribution: While not detailed in the tables, in vitro studies using recombinant enzymes can pinpoint the specific CYP isoforms responsible for each metabolic transformation. This level of detail is crucial for predicting potential drug-drug interactions but is more complex to ascertain from in vivo data alone.
Conclusion
Both in vitro and in vivo metabolism studies are indispensable and complementary in the development of novel this compound derivatives. In vitro assays provide a rapid and cost-effective means to elucidate primary metabolic pathways and identify the enzymes involved, serving as a critical early screening tool. However, in vivo studies remain the gold standard for understanding the complete metabolic profile, including the role of Phase II conjugation and the overall disposition of the drug in a complex biological system. A comprehensive drug development program should integrate both approaches to accurately predict a compound's behavior in humans.
A Comparative Analysis of Tryptamine and Serotonin Uptake in Synaptosomes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative uptake kinetics of tryptamine and serotonin (B10506) in presynaptic nerve terminals.
This guide provides a detailed comparison of the uptake mechanisms of this compound and serotonin into synaptosomes, the isolated presynaptic nerve terminals that are a crucial tool in neuropharmacological research. Understanding the distinct interactions of these neurochemicals with the serotonin transporter (SERT) is fundamental for the development of novel therapeutics targeting the serotonergic system. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of the underlying biological processes and experimental workflows.
Executive Summary
Serotonin (5-hydroxythis compound, 5-HT), a pivotal neurotransmitter in the central nervous system, is primarily cleared from the synaptic cleft by the serotonin transporter (SERT). This compound, a structurally similar trace amine, also interacts with SERT and is considered a substrate for this transporter. Experimental evidence indicates that while both compounds are taken up into synaptosomes, serotonin exhibits a significantly higher affinity for the serotonin transporter. This suggests that under physiological conditions, serotonin is the preferred substrate for SERT-mediated reuptake.
Quantitative Data Summary
The following table summarizes the kinetic parameters for serotonin and this compound uptake. It is important to note that the values for serotonin uptake can vary significantly depending on the experimental methodology employed, with chronoamperometry generally yielding higher Km and Vmax values compared to radiochemical assays. The provided Km for this compound is from studies on human platelets, which also express SERT and are often used as a peripheral model for serotonergic neurons.
| Substrate | Preparation | Method | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Serotonin | Rat Brain Synaptosomes | Radiochemical Assay | ~0.05 | 0.2 - 5 | [1] |
| Serotonin | Mouse Striatal Synaptosomes | Chronoamperometry | 1.1 ± 0.1 | 198 ± 16 | [1] |
| This compound | Human Platelets | Radiochemical Assay | 0.55 | Not Reported |
Note: The Vmax for this compound uptake in platelets was not specified in the available literature.
Key Findings and Interpretations
Studies directly comparing the uptake of radiolabeled this compound and serotonin in rat brain slices have demonstrated that the uptake of serotonin is significantly more pronounced. The research suggests that while a common indoleamine uptake system transports both this compound and serotonin, a non-specific, low-affinity process is predominantly responsible for the uptake of this compound. This indicates that serotonin is the more efficiently transported substrate by the high-affinity serotonin transporter.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
I. Preparation of Synaptosomes from Rodent Brain
Synaptosomes are prepared from fresh rodent brain tissue to isolate presynaptic nerve terminals.
Materials:
-
Rodent brain (e.g., whole brain, cortex, or striatum)
-
Homogenization Buffer (e.g., 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4)
-
Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for gradient centrifugation
-
Refrigerated centrifuge
-
Dounce homogenizer or similar tissue grinder
Procedure:
-
Euthanize the rodent according to approved animal welfare protocols and rapidly dissect the brain region of interest in ice-cold buffer.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer with several gentle strokes.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Carefully collect the supernatant (S1) and centrifuge it at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).
-
For higher purity, the P2 pellet can be resuspended in homogenization buffer and layered onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).
-
Centrifuge the gradient at high speed (e.g., 50,000 x g for 60 minutes at 4°C). Synaptosomes will band at the interface of the 0.8 M and 1.2 M sucrose layers.
-
Carefully collect the synaptosomal fraction, dilute it with an appropriate buffer, and pellet by centrifugation.
-
Resuspend the final synaptosomal pellet in a suitable assay buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay) to normalize uptake data.
II. Radiolabeled Uptake Assay
This assay measures the accumulation of a radiolabeled substrate (e.g., [3H]serotonin or [14C]this compound) into synaptosomes.
Materials:
-
Prepared synaptosomes
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer containing appropriate ions and glucose)
-
Radiolabeled substrate ([3H]serotonin or [14C]this compound)
-
Unlabeled substrate for determining non-specific uptake and for competition assays
-
Selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) or paroxetine (B1678475) to define SERT-mediated uptake
-
Glass fiber filters
-
Filtration manifold/cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Incubator or water bath (37°C)
Procedure:
-
Dilute the synaptosomal preparation to the desired protein concentration in the assay buffer.
-
Pre-warm the synaptosomal suspension to 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the uptake reaction by adding the radiolabeled substrate at various concentrations to the synaptosome suspension.
-
To determine non-specific uptake, a parallel set of tubes should contain a high concentration of an unlabeled substrate or a potent SERT inhibitor (e.g., 10 µM fluoxetine).
-
Incubate the reaction for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration of the synaptosome suspension through glass fiber filters using a cell harvester.
-
Immediately wash the filters with ice-cold assay buffer to remove unbound radiolabel.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Kinetic parameters (Km and Vmax) can be determined by performing the assay over a range of substrate concentrations and analyzing the data using Michaelis-Menten kinetics.
Visualizations
Experimental Workflow for Synaptosomal Uptake Assay
Caption: Workflow of a typical synaptosomal uptake experiment.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Ion-dependent uptake of serotonin via the SERT protein.
References
Tryptamine vs. DMT: A Comparative Analysis of Receptor Interaction Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor interaction profiles of the foundational molecule tryptamine and its potent psychedelic derivative, N,N-Dimethylthis compound (DMT). By examining their binding affinities, functional efficacies, and downstream signaling, this document aims to elucidate the key pharmacological distinctions that underpin their unique physiological and psychoactive effects. All quantitative data is supported by experimental findings from peer-reviewed literature.
Quantitative Receptor Interaction Data
The interaction of a ligand with its receptor is defined by its binding affinity (the strength of the bond) and its functional efficacy (the degree to which it activates the receptor). The following tables summarize the available experimental data for this compound and DMT.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
Binding affinity is typically measured as the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.
| Receptor/Transporter | This compound (Kᵢ, nM) | N,N-Dimethylthis compound (DMT) (Kᵢ, nM) | Key Observations |
| 5-HT₁ₐ | Inactive[1] | 6.5 - 2100[2] | DMT has a variable but distinct affinity for 5-HT₁ₐ, while the parent this compound is inactive. |
| 5-HT₂ₐ | >10,000[3] | 39 - 1200[2] | DMT shows moderate affinity for the key psychedelic receptor, 5-HT₂ₐ. This compound's reported binding affinity is surprisingly low, which contrasts with its functional potency (see Table 2).[3] |
| 5-HT₂₋ | 49 | DMT displays a higher affinity for the 5-HT₂₋ subtype compared to other serotonin (B10506) receptors. | |
| 5-HT₂₋ | 190 - 2100[2] | DMT's affinity for 5-HT₂₋ is generally lower than for 5-HT₂ₐ. | |
| SERT (Serotonin Transporter) | 1,600[3] | 1,210[3] | Both molecules show weak affinity for the serotonin transporter, suggesting a limited role as reuptake inhibitors. |
| Sigma-1 | Not widely reported | 148[2] | DMT is a known ligand at the Sigma-1 receptor, a chaperone protein implicated in neuroplasticity. |
Note: Data is compiled from multiple sources and may vary based on experimental conditions (e.g., radioligand used, tissue preparation). Ranges are provided where significant variability exists in the literature.
Table 2: Comparative Functional Efficacy (EC₅₀, nM / Eₘₐₓ, %)
Functional efficacy measures a ligand's ability to produce a biological response upon binding. It is often expressed as the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ) relative to an endogenous agonist like serotonin.
| Receptor/Action | This compound | N,N-Dimethylthis compound (DMT) | Key Observations |
| 5-HT₂ₐ Agonism | EC₅₀: 7.36 nMEₘₐₓ: 104% (Full Agonist)[1] | Partial Agonist(In vivo subjective effects EC₅₀ ≈ 95 nM)[4][5] | A critical distinction: this compound is a potent, full agonist at 5-HT₂ₐ, whereas DMT acts as a partial agonist.[1] This difference in intrinsic activity likely contributes significantly to their distinct pharmacological profiles. |
| 5-HT₂ₐ β-Arrestin Pathway | EC₅₀: 3,485 nM[1] | Not widely reported | This compound shows a strong bias towards G-protein signaling over the β-arrestin pathway at the 5-HT₂ₐ receptor.[1] |
| 5-HT₁ₐ Agonism | Inactive[1] | Partial Agonist | DMT's partial agonism at 5-HT₁ₐ may modulate the effects of its 5-HT₂ₐ activity. |
| Monoamine Release | EC₅₀ (nM): • Serotonin: 32.6• Dopamine: 164• Norepinephrine: 716[1] | Weak activity | This compound is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), a property not prominently associated with DMT.[1] |
Signaling Pathways and Visualizations
The primary psychoactive effects of tryptamines are mediated through the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR). Upon activation, it initiates a downstream signaling cascade.
Canonical 5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor, which is coupled to the Gq/11 family of G-proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and gene expression.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Methodology: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₂ₐ).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test compounds (this compound, DMT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[3]
-
Wash buffer.
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. A control group with no test compound establishes total binding, while another group with an excess of a non-labeled known ligand establishes non-specific binding.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The radioactivity, proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[3]
Methodology: GPCR Functional Assay (IP₁ Accumulation)
This assay measures the functional potency and efficacy of a compound by quantifying the accumulation of a downstream second messenger, such as inositol monophosphate (IP₁), following receptor activation.
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound.
Materials:
-
Host cells (e.g., CHO-K1 or HEK293-T) transiently transfected to express the target GPCR (e.g., 5-HT₂ₐ).
-
Cell culture reagents.
-
Stimulation buffer containing LiCl (Lithium chloride prevents the degradation of IP₁).
-
Test compounds (this compound, DMT) and a reference agonist (e.g., Serotonin).
-
IP₁ detection kit (e.g., HTRF-based).
Procedure:
-
Cell Culture & Transfection: Culture and seed host cells in a multi-well plate. Transfect the cells with the plasmid DNA encoding the receptor of interest.
-
Pre-incubation: After allowing for receptor expression (e.g., 24-48 hours), replace the culture medium with stimulation buffer.
-
Stimulation: Add serial dilutions of the test compounds or reference agonist to the wells and incubate for a set period (e.g., 30-60 minutes) to allow for receptor activation and IP₁ accumulation.
-
Lysis & Detection: Lyse the cells and add the detection reagents from the assay kit (e.g., HTRF conjugates, an IP₁-specific antibody and a labeled IP₁ analog).
-
Measurement: After a final incubation period, read the plate on a compatible reader (e.g., HTRF-certified reader). The signal is inversely proportional to the amount of IP₁ produced by the cells.
-
Data Analysis: Convert the raw signal to IP₁ concentration using a standard curve. Plot the IP₁ concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a compound.
Comparative Summary and Implications
The receptor interaction profiles of this compound and DMT reveal critical differences that likely account for their distinct pharmacological effects.
-
Potency and Efficacy at 5-HT₂ₐ: The most striking difference lies at the 5-HT₂ₐ receptor. This compound is a highly potent, full agonist in functional assays, whereas DMT is a less potent partial agonist.[1] The full agonism of this compound may be offset by its extremely rapid metabolism in vivo, while the N,N-dimethylation of DMT increases its metabolic stability and allows it to exert its characteristic, albeit partial, agonist effects at key central receptors.
-
Receptor Selectivity: DMT exhibits a broader and more characterized binding profile, with notable affinities for a range of serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂₋) and the Sigma-1 receptor.[2] This polypharmacology may contribute to the complex and immersive nature of its psychoactive effects. This compound's profile appears more constrained, though its potent activity as a monoamine releaser is a significant feature not shared by DMT.[1]
-
Structure-Activity Relationship: The addition of two methyl groups to the amine of the this compound backbone drastically alters the molecule's pharmacological profile. It reduces its efficacy at 5-HT₂ₐ from full to partial agonism, largely abolishes its monoamine-releasing activity, and introduces or enhances affinity for other receptors like 5-HT₁ₐ and Sigma-1.
For drug development professionals, these differences underscore how minor structural modifications can fundamentally change a compound's mechanism of action, shifting it from a potent but rapidly metabolized monoamine releaser and full 5-HT₂ₐ agonist (this compound) to a metabolically more stable, multi-receptor-targeting partial agonist (DMT). This understanding is crucial for the rational design of novel therapeutics targeting the serotonergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic/pharmacodynamic modeling of the psychedelic experience induced by N,N‐dimethylthis compound – Implications for dose considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the efficacy of different buffer systems for tryptamine analysis
For researchers, scientists, and drug development professionals engaged in the analysis of tryptamine and its derivatives, the selection of an appropriate buffer system is a critical determinant of analytical success. The buffer system directly influences key chromatographic parameters such as peak shape, retention time, resolution, and sensitivity. This guide provides an objective comparison of commonly employed buffer systems for this compound analysis, supported by experimental data and detailed protocols, to facilitate informed methods development.
The Critical Role of Buffers in this compound Analysis
This compound, as a primary amine with a pKa of approximately 10.2, is a basic compound that is protonated at neutral and acidic pH. The choice of buffer, and particularly its pH, will dictate the ionization state of this compound, which in turn governs its interaction with the stationary phase in reversed-phase chromatography. An optimal buffer system will ensure consistent protonation, leading to sharp, symmetrical peaks and reproducible retention times. Conversely, a suboptimal buffer can result in poor peak shape, including tailing, and shifting retention times.
Comparison of Common Buffer Systems
The following table summarizes the performance of common buffer systems used in the HPLC and UHPLC analysis of this compound.
| Buffer System | Typical Concentration & pH | Advantages | Disadvantages | Best Suited For |
| Ammonium (B1175870) Formate (B1220265) with Formic Acid | 10-20 mM, pH 2.5-3.5 | - Volatile, making it ideal for LC-MS applications.[1][2]- Provides good peak shape for basic compounds.[2]- Enhances ionization for MS detection.[3] | - May require careful pH adjustment.- Can have some baseline noise at low UV wavelengths.[3] | LC-MS, UHPLC-MS |
| Ammonium Acetate (B1210297) with Acetic Acid | 10-20 mM, pH 4.0-5.0 | - Volatile and compatible with LC-MS.- Can offer different selectivity compared to formate buffers. | - May be less effective at protonating this compound compared to lower pH buffers, potentially leading to broader peaks. | LC-MS, HPLC-UV |
| Phosphate (B84403) Buffer (e.g., Potassium Phosphate) | 20-50 mM, pH 2.5-7.0 | - Excellent buffering capacity over a wide pH range.- Can produce sharp peaks in HPLC-UV. | - Non-volatile, making it incompatible with MS detection.[4]- Can precipitate in high concentrations of organic solvent.[4] | HPLC-UV, Preparative HPLC |
| Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent | 0.05-0.1% in water/organic mobile phase | - Acts as an ion-pairing agent to improve peak shape and retention of basic compounds.[5]- Can be used with formate or acetate buffers. | - Can cause significant baseline noise at low UV wavelengths.[3]- Can suppress ionization in MS (ion suppression). | HPLC-UV |
Experimental Protocols
Below are detailed methodologies for preparing and using the compared buffer systems for this compound analysis.
Protocol 1: Ammonium Formate Buffer for LC-MS Analysis
-
Buffer Preparation (1 L of 20 mM Ammonium Formate, pH 3.0):
-
Weigh out 1.26 g of ammonium formate and dissolve it in approximately 950 mL of HPLC-grade water.
-
Adjust the pH to 3.0 by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: ESI+ Mass Spectrometry.
-
Protocol 2: Phosphate Buffer for HPLC-UV Analysis
-
Buffer Preparation (1 L of 50 mM Potassium Phosphate, pH 2.5):
-
Weigh out 6.8 g of monobasic potassium phosphate (KH2PO4) and dissolve in approximately 950 mL of HPLC-grade water.
-
Adjust the pH to 2.5 with phosphoric acid while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 2.5 in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Isocratic: 80% A / 20% B.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Visualizing the Workflow and Rationale
To aid in the selection process, the following diagrams illustrate the experimental workflow for buffer system evaluation and the logical relationship between buffer properties and analytical outcomes.
Caption: Experimental workflow for selecting and optimizing a buffer system for this compound analysis.
Caption: Logical relationship between buffer properties and analytical outcomes in this compound analysis.
Conclusion
The choice of buffer system is a cornerstone of robust and reliable this compound analysis. For LC-MS applications, volatile buffers such as ammonium formate are the industry standard, offering excellent peak shape and compatibility with mass spectrometric detection. For HPLC-UV methods, non-volatile phosphate buffers provide strong buffering capacity and can yield highly efficient separations. The detailed protocols and logical diagrams provided in this guide serve as a practical resource for scientists to develop and optimize their analytical methods for this compound and related compounds, ultimately leading to higher quality data and more reliable research outcomes.
References
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. halocolumns.com [halocolumns.com]
- 3. This compound Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. echemi.com [echemi.com]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Tryptamine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of tryptamine, a key biogenic amine and neuromodulator. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is evaluated based on experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate methodology for their specific applications, from neuroscience and pharmacology to plant biology.
Data Presentation: Quantitative Comparison of this compound Analysis Methods
The following table summarizes the quantitative performance of different analytical methods for this compound quantification. These metrics are crucial for determining the suitability of a method for a given research question, considering factors like the expected concentration of this compound in the samples and the required sensitivity and accuracy.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Sample Matrix | Reference |
| HPLC-PDA | 2 µg/mL | - | - | - | Seized Drugs | [1] |
| UHPLC-PDA/QDa | 5 ng/mL | - | - | - | Seized Drugs | [1] |
| LC-MS/MS | 1.0 - 5.0 ng/mL | - | - | 72% - 90% | Serum | [2][3] |
| LC-MS/MS | - | 0.05 ng/mL | 0.05 - 10 ng/mL | >54.5% | Oral Fluid | [4] |
| UHPLC-MS/MS | 0.1 - 20 pg/mg | 3 - 50 pg/mg | r > 0.992 | 85% - 115% | Hair | [5] |
| UHPLC-MS/MS | >0.15 - 0.75 nM | - | 5 - 500 nM | - | Whole Blood | [6] |
| UHPLC-MS | 0.10 ng/mL | 0.31 ng/mL | R² > 0.988 | 74.1% - 111.6% | Plant Material | [7] |
| GC-MS | 0.2 - 0.4 µM | 0.4 - 0.5 µM | - | 40% - 80% | Serum, CSF | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.[9][10] It is particularly suitable for non-volatile and thermally unstable compounds.[9]
-
Sample Preparation: For seized drug samples, 0.5 mg of the analyte is dissolved in 1 ml of nanopure water and sonicated for 1 minute.[11] If solubility is low, 10 µl of methanol (B129727) and 10 µl of 2N hydrochloric acid can be added.[11] For biological samples like brain tissue, extraction into ethyl acetate (B1210297) followed by purification on a weak cation-exchange resin is performed.[10]
-
Chromatographic Conditions:
-
Column: A common choice is a reversed-phase column such as a LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) or a Raptor® Biphenyl 5-μm column (100 mm x 3 mm).[1][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of 0.1% triethylammonium (B8662869) acetate (TEAA) buffer (pH 2.5), methanol, and acetonitrile (B52724) in a ratio of 70:10:20.[11] Another option is a gradient elution with 0.1% TFA in water (A) and 0.1% TFA in 2:1 acetonitrile to methanol (B).[1]
-
Flow Rate: A flow rate of 1.0 ml/min is commonly used.[11][12]
-
Detection: UV detection is typically carried out at 280 nm.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of tryptamines, particularly in forensic analysis.[13] It is well-suited for volatile compounds, though derivatization may be required for less volatile tryptamines.[8][13]
-
Sample Preparation: For aqueous samples like urine or cell culture media, an internal standard is added, and the sample is alkalinized to a pH > 9 with 1N NaOH.[14] Liquid-liquid extraction is then performed using an immiscible organic solvent such as methylene (B1212753) chloride or ethyl acetate.[14] For serum or cerebrospinal fluid, microextraction by packed sorbent (MEPS) followed by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed.[8]
-
GC-MS Conditions:
-
Column: A common stationary phase is a 30 m x 250 µm x 0.25 µm HP-5MS (5% phenyl methyl siloxane) capillary column.[11]
-
Carrier Gas: Helium is typically used as the carrier gas at a flow rate of 0.8 ml/min.[11]
-
Temperature Program: A representative temperature program starts at 50°C for 1 minute, then ramps up to 310°C at a rate of 10°C/min, followed by a 3-minute hold.[11]
-
Injection Volume: A 1 µl injection volume is standard.[11]
-
Ionization: Electron ionization (EI) is commonly used.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the quantification of tryptamines in complex biological matrices at very low concentrations.[3][9]
-
Sample Preparation: For plasma samples, acidification with ascorbic acid is followed by protein precipitation with acetonitrile.[4][15] For hair samples, 20 mg of pulverized hair is extracted in 0.5 mL of deionized water containing 0.1% formic acid and an internal standard.[5]
-
Chromatographic Conditions:
-
Column: A Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) or a Synergi Polar RP column are suitable choices.[2][5]
-
Mobile Phase: A gradient elution is typically used with mobile phases consisting of (A) 20 mmol/L ammonium (B1175870) acetate, 5% acetonitrile, and 0.1% formic acid in water and (B) acetonitrile.[5] Another option is 1 mM ammonium formate (B1220265) (A) and methanol/0.1% formic acid (B).[2]
-
Flow Rate: A flow rate of 0.3 mL/min is often used with UHPLC systems.[5][7]
-
Injection Volume: A small injection volume, typically 3-5 µL, is used.[5][7]
-
-
Mass Spectrometry Conditions:
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.
Caption: HPLC experimental workflow for this compound quantification.
Caption: GC-MS experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound quantification.
References
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species [mdpi.com]
- 8. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Quantification of this compound in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. This compound Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Fischer Indole vs. Pictet-Spengler for Tryptamine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of tryptamine scaffolds is a cornerstone of innovation. Tryptamines are a class of monoamine alkaloids that serve as the backbone for a wide range of biologically active compounds, including neurotransmitters and pharmaceuticals. Two of the most powerful and classic methods for constructing the core indole (B1671886) structure of tryptamines and related compounds are the Fischer indole synthesis and the Pictet-Spengler reaction. This guide provides an objective, data-driven comparison of these two indispensable synthetic strategies, complete with experimental protocols and mechanistic insights to inform your choice of methodology.
At a Glance: Key Differences and Applications
The Fischer indole synthesis and the Pictet-Spengler reaction, while both capable of generating complex indole-containing molecules, approach the construction of the this compound framework from different perspectives and yield distinct, though related, products. The Fischer indole synthesis builds the indole ring itself from an arylhydrazine and a carbonyl compound, making it a go-to method for producing substituted tryptamines. In contrast, the Pictet-Spengler reaction takes a pre-formed this compound (or a similar β-arylethylamine) and an aldehyde or ketone to construct a new ring fused to the indole, typically a tetrahydro-β-carboline.
| Feature | Fischer Indole Synthesis | Pictet-Spengler Reaction |
| Starting Materials | Phenylhydrazine (B124118) derivative, Aldehyde or Ketone (e.g., 4-aminobutanal (B194337) acetal) | This compound derivative, Aldehyde or Ketone |
| Core Transformation | Formation of the indole ring | Cyclization to form a tetrahydro-β-carboline |
| Typical Product | Substituted this compound | 1-Substituted Tetrahydro-β-carboline |
| Key Intermediates | Phenylhydrazone, Ene-hydrazine | Iminium ion |
| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, HCl, PPA, ZnCl₂) | Primarily Brønsted acids (e.g., TFA, HCl), can be enzyme-catalyzed |
| Reaction Conditions | Often requires heating | Can often proceed at room temperature to reflux |
Reaction Mechanisms: A Visual Breakdown
The divergent pathways of these two reactions are best understood through their mechanisms. The Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement, while the Pictet-Spengler reaction proceeds through an intramolecular electrophilic substitution.
Quantitative Performance: A Case Study
To provide a clear comparison of the practical outcomes of each synthesis, we will examine the synthesis of two closely related and medicinally relevant compounds: 5-methoxy-N,N-dimethylthis compound (5-MeO-DMT) via the Fischer indole synthesis and a generic 1-substituted tetrahydro-β-carboline via the Pictet-Spengler reaction.
Fischer Indole Synthesis of 5-MeO-DMT
This method is highly effective for producing tryptamines with various substitutions on the indole ring. A recent optimized process for the synthesis of clinical-grade 5-MeO-DMT highlights its efficiency on a larger scale.[2][3][4]
| Parameter | Value | Reference |
| Starting Materials | 4-Methoxyphenylhydrazine, 4-(Dimethylamino)butanal dimethyl acetal (B89532) | [2] |
| Catalyst | Sulfuric acid | [2] |
| Solvent | Ethanol (B145695), Water | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | Not explicitly stated, but typical for this reaction | |
| Yield | 49% (overall yield of the succinate (B1194679) salt) | [2][4] |
| Purity | 99.86% (by HPLC) | [2][3][4] |
Pictet-Spengler Synthesis of a 1-Substituted Tetrahydro-β-carboline
The Pictet-Spengler reaction is exceptionally useful for creating the tetrahydro-β-carboline scaffold, which is prevalent in many alkaloids.[5][6] This reaction is known for its often mild conditions and good yields.[6]
| Parameter | Value | Reference |
| Starting Materials | This compound, Benzaldehyde | [5] |
| Catalyst | Trifluoroacetic acid (TFA) or can be catalyst-free in some solvents | [5] |
| Solvent | Dichloromethane (B109758) (CH₂) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) | [5] |
| Reaction Temperature | Room temperature to reflux | [5] |
| Reaction Time | 1 to 24 hours | [5] |
| Yield | Generally high, can be >90% | [7] |
| Purity | High, often purified by chromatography or recrystallization | [5] |
Experimental Protocols
Below are detailed, generalized experimental protocols for both syntheses, based on published procedures.
Fischer Indole Synthesis of a this compound Derivative
This protocol is a general representation of the Fischer indole synthesis for preparing a this compound.
Methodology:
-
Reactant Preparation: A suitable phenylhydrazine derivative (1.0 eq) is dissolved in a mixture of ethanol and water.[2]
-
Addition of Carbonyl Component: The corresponding 4-aminobutanal acetal (1.0-1.2 eq) is added to the solution.
-
Indolization: An acid catalyst, such as a solution of sulfuric acid, is added, and the mixture is heated to reflux.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound derivative.[2]
Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol outlines a general procedure for the Pictet-Spengler reaction.[5]
Methodology:
-
Reactant Preparation: this compound or a substituted this compound derivative (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).[5]
-
Addition of Aldehyde: The desired aldehyde (1.0-1.2 eq) is added dropwise to the stirred solution at room temperature.[5]
-
Catalysis: If necessary, an acid catalyst like trifluoroacetic acid (TFA) is added.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (room temperature to reflux) for a specified time, typically ranging from 1 to 24 hours.[5]
-
Reaction Monitoring: The reaction progress is monitored by TLC.[5]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. It is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.[5]
-
Purification: The resulting crude product is purified by flash column chromatography or recrystallization to afford the pure tetrahydro-β-carboline.[5]
Conclusion: Making the Right Choice for Your Synthesis
Both the Fischer indole synthesis and the Pictet-Spengler reaction are robust and versatile methods for the synthesis of this compound-related compounds. The choice between them largely depends on the desired final product and the available starting materials.
-
Choose the Fischer Indole Synthesis when:
-
Your target is a substituted this compound, and you wish to construct the indole ring as part of your synthesis.
-
You are starting from readily available phenylhydrazines and need to introduce the aminoethyl side chain.
-
You require a method that has been proven to be scalable for the production of pharmaceutical-grade tryptamines.
-
-
Choose the Pictet-Spengler Reaction when:
-
Your target is a tetrahydro-β-carboline or a related fused-ring system.
-
You are starting with a this compound derivative and wish to add complexity to the molecule through cyclization with an aldehyde or ketone.
-
Milder reaction conditions are a priority.
-
By understanding the mechanisms, quantitative performance, and experimental nuances of each method, researchers can make an informed decision to best suit their synthetic goals in the exciting and ever-evolving field of this compound chemistry.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Tryptamine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tryptamine in various biological matrices, including blood (plasma and serum), urine, and brain tissue. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, clinical diagnostics, and forensic investigations. This document presents supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in methodological evaluation and selection.
Comparative Analysis of Quantitative Methods
The quantitative analysis of this compound, a monoamine alkaloid with significant roles as a neuromodulator and its association with psychoactive substances, requires sensitive and specific analytical methods. The most prevalent techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different biological samples.
Quantitative Performance Data
The following tables summarize the performance characteristics of various methods for this compound quantification in different biological matrices.
Table 1: Quantitative Analysis of this compound in Blood (Plasma/Serum)
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| UHPLC-MS/MS | Human Plasma | - | - | 0.01–20 ng/mL | - | [1] |
| LC-MS/MS | Serum | 1.0–5.0 ng/mL | - | - | 72% - 90% | [2] |
| UHPLC-MS/MS | Whole Blood | >0.15–0.75 nM | 5 nM | 5–500 nM | - | [3] |
Table 2: Quantitative Analysis of this compound in Urine
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-FD | Human Urine | Satisfactory for time-dependent changes | Satisfactory for time-dependent changes | - | Satisfactory | [4] |
| HPLC/ESI-MS-MS | Human Urine | - | - | - | - | [5] |
Table 3: Quantitative Analysis of this compound in Brain Tissue
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-FD | Rat Brain | - | - | - | >80% | [6] |
| GC-MS | Rat Brain | - | - | - | - |
Experimental Workflows and Methodologies
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are diagrams illustrating the typical workflows for the main analytical techniques, followed by detailed procedural descriptions.
Visualizing the Analytical Process
Caption: General workflow for this compound quantification in biological samples.
Caption: Comparison of major analytical techniques for this compound analysis.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a typical protein precipitation method, which is rapid and effective for plasma samples.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an appropriate internal standard (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is run to separate this compound from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
HPLC-FD Method for this compound in Urine
This protocol involves a liquid-liquid extraction followed by derivatization to enhance fluorescence.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard.
-
Alkalize the sample with a phosphate (B84403) buffer (e.g., to pH 10.0).[4]
-
Extract the this compound with an organic solvent mixture (e.g., 15% n-propanol in diethyl ether).[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Back-extract the this compound into an acidic solution (e.g., 0.1 M HCl).[4]
-
(Optional but recommended) Derivatize the extract with a fluorescent agent (e.g., dansyl chloride) to improve sensitivity.
-
Inject the final solution into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Excitation Wavelength: ~285 nm.
-
Emission Wavelength: ~360 nm.
-
-
GC-MS Method for this compound in Brain Tissue
This protocol requires homogenization, extraction, and derivatization to make the analyte volatile for GC analysis.
-
Sample Preparation:
-
Homogenize a weighed amount of brain tissue in an appropriate buffer.
-
Add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid or solid-phase extraction to isolate the this compound.
-
Evaporate the solvent to dryness.
-
Derivatize the residue to create a volatile and thermally stable derivative (e.g., using pentafluoropropionic anhydride).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
-
Gas Chromatography Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
-
Conclusion
The choice of analytical method for the quantification of this compound in biological matrices depends on the specific requirements of the study. LC-MS/MS is generally favored for its high sensitivity, selectivity, and high-throughput capabilities, especially in complex matrices like plasma and whole blood.[7] HPLC-FD offers a robust and cost-effective alternative, particularly when high sensitivity is required and the matrix is relatively clean or can be effectively purified. GC-MS remains a powerful technique, especially for its high resolving power, but the need for derivatization can make sample preparation more laborious. Researchers should carefully consider the performance characteristics, sample matrix, and available instrumentation when selecting the most appropriate method for their application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatographic analysis of time-dependent changes in urinary excretion of indoleamines following tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of potentially hallucinogenic N-dimethylated indoleamines in human urine by HPLC/ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling tryptamine, including personal protective equipment (PPE), procedural guidance, and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Understanding the Hazards
This compound is a hazardous substance that can cause serious health effects. It is crucial to be aware of its potential dangers before handling.[1][2][3][4][5][6]
Key Hazards:
-
Serious Eye Damage: this compound can cause severe and potentially permanent damage to the eyes.[1][3]
-
Skin Irritation and Allergic Reactions: It can cause skin irritation and may lead to an allergic skin reaction upon contact.[1][4][5][6]
-
Respiratory Irritation: Inhalation of this compound dust can irritate the respiratory system.[1][4]
-
Harmful if Swallowed: Ingesting this compound can be harmful to your health.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.[2][5] | Protects against dust, splashes, and direct contact that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2][5] Gloves should be inspected for degradation before use and replaced if contaminated.[2] | Prevents skin contact, which can cause irritation and allergic reactions.[1][4][5][6] |
| Body Protection | A lab coat or long-sleeved clothing is required.[7] For larger quantities or increased risk of exposure, a chemical-resistant apron should be worn.[2] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved dust respirator should be used if dust is generated and ventilation is inadequate.[5][7] | Prevents inhalation of this compound dust, which can cause respiratory irritation.[1][4] |
Experimental Protocols: Safe Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5][7][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][7]
-
The storage area should be secure and accessible only to authorized personnel.[9]
2. Preparation and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[8]
-
Avoid generating dust.[2] Use techniques such as gentle scooping rather than pouring, if possible.
-
When weighing, do so in an enclosure or a designated area with local exhaust ventilation.
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
3. First Aid Measures:
-
If in eyes: Immediately rinse with plenty of water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
-
If on skin: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][4] If you feel unwell, seek medical attention.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[1]
Spill Management Workflow
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. scribd.com [scribd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
